NF546
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H44N6Na4O17P4 |
|---|---|
Molecular Weight |
1180.7 g/mol |
IUPAC Name |
tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;;/q;4*+1/p-4 |
InChI Key |
GSMUPMANKNAMAS-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)[O-])CP(=O)(O)[O-])NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)[O-])CP(=O)(O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NF546: A Selective P2Y11 Receptor Agonist and HMGA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF546 is a potent and selective non-nucleotide agonist for the G protein-coupled P2Y11 receptor, a key player in purinergic signaling. This complex molecule also exhibits inhibitory activity against the High Mobility Group A2 (HMGA2) protein, a non-histone chromosomal protein implicated in cancer development. This dual activity makes this compound a valuable pharmacological tool for investigating the physiological roles of the P2Y11 receptor and the pathological functions of HMGA2. This technical guide provides a comprehensive overview of this compound, its mechanisms of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound, with the chemical name 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt, is a synthetic, non-nucleotide molecule. Its primary and most characterized function is as a selective agonist of the human P2Y11 receptor. Additionally, it has been identified as an inhibitor of the DNA-binding activity of HMGA2.
Mechanism of Action
P2Y11 Receptor Agonism
The P2Y11 receptor is unique among the P2Y receptor family due to its dual coupling to two major signaling pathways:
-
Gq/Phospholipase C (PLC) Pathway: Activation of the Gq protein by the P2Y11 receptor leads to the stimulation of PLC. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs/Adenylyl Cyclase (AC) Pathway: The P2Y11 receptor also couples to the Gs protein, which activates adenylyl cyclase. This leads to the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA).
This compound, as a P2Y11 agonist, initiates these signaling cascades, leading to a variety of cellular responses, including modulation of immune cell function and vascular tone.
Signaling Pathway of P2Y11 Receptor Activation by this compound
Caption: P2Y11 receptor signaling cascade initiated by this compound.
Inhibition of HMGA2
This compound has been shown to inhibit the DNA-binding activity of the High Mobility Group A2 (HMGA2) protein. HMGA2 is a nuclear protein that binds to the minor groove of AT-rich DNA sequences through its "AT-hook" motifs. By binding to these AT-hooks, this compound likely prevents the interaction of HMGA2 with DNA, thereby inhibiting its function in transcriptional regulation.
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: Potency of this compound at P2Y Receptors (Calcium Mobilization Assay)
| Receptor | pEC50 |
| P2Y11 | 6.27 |
| P2Y1 | < 5.0 |
| P2Y2 | 4.82 |
| P2Y4 | < 5.0 |
| P2Y6 | 5.37 |
| P2Y12 | 5.54 |
Data sourced from Meis et al. (2010). pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Inhibitory Activity of this compound against HMGA2
| Parameter | Value |
| IC50 | 5.49 µM |
Data sourced from Tocris Bioscience. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
P2Y11 Receptor Activation Assays
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation by this compound.
Materials:
-
Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Protocol:
-
Seed P2Y11-expressing 1321N1 cells into 96-well plates and culture overnight.
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting in HBSS to a final concentration of 2 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject 50 µL of the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response minus the baseline fluorescence. Plot the response against the logarithm of the this compound concentration to determine the EC50 and pEC50 values.
Experimental Workflow for Calcium Mobilization Assay
NF546: A Technical Guide to a Selective P2Y11 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NF546, a non-nucleotide agonist for the P2Y11 receptor. It details its pharmacological properties, selectivity profile, associated signaling pathways, and key experimental protocols for its use in research settings.
Introduction to this compound
The P2Y11 receptor is a G-protein coupled receptor (GPCR) activated by extracellular adenosine 5'-triphosphate (ATP). It is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capacity implicates P2Y11 in a variety of physiological processes, particularly in the immune system. The study of P2Y11 has been historically challenged by a lack of selective ligands. This compound, a suramin analogue, has emerged as a critical pharmacological tool, being a relatively selective, non-nucleotide agonist of the P2Y11 receptor.[1][2][3]
Pharmacological Profile and Data
This compound is characterized as a potent and selective agonist for the human P2Y11 receptor. Its primary value lies in its ability to activate this receptor with greater selectivity compared to the endogenous ligand ATP, which activates multiple P2Y and P2X subtypes.
2.1 Potency and Efficacy
This compound is a full agonist at the P2Y11 receptor with a reported potency (pEC50) of 6.27.[1][4][5][6] This makes it a valuable tool for eliciting P2Y11-mediated responses in various experimental systems. It is only about 2.5-fold less potent than the natural agonist ATP at the P2Y11 receptor.[2]
2.2 Selectivity Profile
While this compound is considered selective for P2Y11, it can activate other P2Y receptors, particularly at higher concentrations.[3] Its selectivity is significantly better than that of ATP. The compound shows minimal to no activity at several P2X receptor subtypes.[2] All quantitative data on its potency and selectivity are summarized in the tables below.
Table 1: Potency of this compound at P2Y Receptor Subtypes
| Receptor Subtype | Assay Type | Potency (pEC50) | Efficacy | Reference |
|---|---|---|---|---|
| P2Y11 | Calcium Mobilization | 6.27 ± 0.07 | Full Agonist | [2] |
| P2Y11 | cAMP Accumulation | Not explicitly quantified in snippets, but activity confirmed. | Agonist | [2][7] |
| P2Y1 | Calcium Mobilization | Inactive/Very Low | - | [1][2][6] |
| P2Y2 | Calcium Mobilization | 4.82 | Full Agonist | [2] |
| P2Y4 | Calcium Mobilization | Inactive/Very Low | - | [1][2][6] |
| P2Y6 | Calcium Mobilization | Active, pEC50 not specified | Agonist | [2][3] |
| P2Y12 | Calcium Mobilization | Active, lesser extent than P2Y11 | Partial Agonist |[2][3] |
Table 2: Selectivity of this compound over other Purinergic Receptors
| Receptor Subtype | Effect of this compound (up to 3 µM) | Reference |
|---|---|---|
| P2X1 | No effect | [2] |
| P2X2 | No effect | [2] |
| P2X2/3 | No effect |[2] |
2.3 Off-Target Activity
It is important to note that this compound has been identified as an inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC50 of 5.49 μM.[4][5] This should be a consideration in experimental design and data interpretation, particularly at higher concentrations of the compound.
Signaling Pathways Activated by this compound
Activation of the P2Y11 receptor by this compound initiates two primary signaling cascades through its coupling with Gq/11 and Gs proteins.
-
Gq/11 Pathway: This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
-
Gs Pathway: This pathway stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating cellular functions. In T-cells, the cAMP/PKA pathway appears to be the primary route for this compound-mediated signaling.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of this compound activity. Below are protocols for key functional assays.
4.1 General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the pharmacological activity of this compound on a target cell line.
4.2 Calcium Mobilization Assay
This protocol is designed to measure this compound-induced intracellular calcium release in cells recombinantly expressing the P2Y11 receptor (e.g., 1321N1 human astrocytoma cells).
-
Objective: To determine the potency (EC50) of this compound by measuring changes in intracellular Ca2+.
-
Materials:
-
1321N1 cells stably expressing human P2Y11.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
This compound stock solution (e.g., 10 mM in water).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Cell Plating: Seed 1321N1-hP2Y11 cells into 96-well plates at a density that yields a confluent monolayer on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer by dissolving Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentration.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.
-
Establish a stable baseline reading for 15-30 seconds.
-
Add 100 µL of the 2x this compound dilutions to the corresponding wells.
-
Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50.
-
4.3 IL-8 Release Assay from Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol measures a functional, downstream consequence of P2Y11 activation by this compound.[1]
-
Objective: To quantify the release of the pro-inflammatory cytokine IL-8 from primary human immune cells following stimulation with this compound.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
Recombinant human GM-CSF and IL-4.
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution.
-
24-well culture plates.
-
Human IL-8 ELISA kit.
-
-
Methodology:
-
Generation of mo-DCs: Isolate monocytes from PBMCs by plastic adhesion or magnetic cell sorting (CD14+).
-
Culture the monocytes in RPMI-1640 supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.
-
Cell Stimulation: Re-plate the mo-DCs in fresh medium in 24-well plates.
-
Add this compound to the wells at the desired final concentration (e.g., 100 µM).[1][6] Include an untreated control group.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
IL-8 Quantification: Measure the concentration of IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Compare the concentration of IL-8 in the supernatants from this compound-treated cells to that from untreated control cells.
-
Research Applications and Considerations
This compound is a valuable probe for elucidating the role of P2Y11 in various physiological and pathological contexts. It has been used to:
-
Investigate immune modulation, including cytokine release from dendritic cells and the regulation of T lymphocyte migration.[1][7][8]
-
Explore the role of P2Y11 in vascular function, where its activation can promote vasorelaxation and mitigate oxidative stress.[9][10]
-
Study protective mechanisms in cardiac cells against hypoxia/reoxygenation injury.[9]
Considerations for Use:
-
Selectivity: While selective, this compound can activate P2Y2 and P2Y6 receptors at higher concentrations.[2][3] The use of appropriate controls, such as cell lines lacking P2Y11 or the use of a P2Y11-selective antagonist (e.g., NF340), is recommended to confirm that the observed effects are P2Y11-mediated.[10]
-
Species Specificity: The P2Y11 receptor gene is not present in rodents, which is a major consideration for in vivo studies. Research often relies on human cells or animal models expressing a "P2Y11-like receptor".[3]
-
Off-Target Effects: The inhibitory effect on HMGA2 should be considered when interpreting results, especially in studies related to gene transcription and cell proliferation.[4][5]
Conclusion
This compound is a potent and relatively selective non-nucleotide agonist of the P2Y11 receptor. Its commercial availability and well-characterized pharmacology have made it an indispensable tool for the scientific community. By enabling the specific activation of P2Y11, this compound facilitates the investigation of its complex roles in immunology, cardiovascular physiology, and beyond. A thorough understanding of its selectivity profile, signaling mechanisms, and potential off-target activities, as outlined in this guide, is essential for its effective and appropriate use in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of NF546 in Purinergic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective, non-nucleotide agonist for the P2Y11 purinergic receptor.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in elucidating purinergic signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of P2Y11 receptor function and the therapeutic potential of its modulation.
Core Compound Properties
| Property | Value | Reference |
| Chemical Name | 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt | [2] |
| Molecular Formula | C47H44N6Na4O17P4 | [3] |
| Molecular Weight | 1180.74 g/mol | [3] |
| Appearance | Off-white to light brown solid | N/A |
| Solubility | Soluble in water to 10 mM with gentle warming | [3] |
Quantitative Data: Receptor Activation and Selectivity
This compound exhibits high potency at the human P2Y11 receptor and selectivity over other purinergic receptor subtypes. The following table summarizes the potency of this compound at various P2Y receptors as determined by calcium mobilization assays.
| Receptor Subtype | pEC50 | Reference |
| P2Y11 | 6.27 | [1][2][3] |
| P2Y1 | < 5.0 | [1] |
| P2Y2 | 4.82 | [1] |
| P2Y4 | < 5.0 | [1] |
| P2Y6 | 5.55 | [1] |
| P2Y12 | 5.15 | [1] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
This compound has been shown to have no significant activity at P2X1, P2X2, and P2X3 receptors at concentrations up to 100 µM.
Beyond its activity at purinergic receptors, this compound has been identified as an inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC50 of 5.49 μM.[2][3]
Purinergic Signaling Pathways Modulated by this compound
The P2Y11 receptor, the primary target of this compound, is unique among P2Y receptors as it couples to both Gs and Gq G-proteins. This dual coupling initiates two distinct downstream signaling cascades:
-
Gs-protein pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Gq-protein pathway: Activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]i).
The following diagrams illustrate these signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to this compound stimulation using the fluorescent indicator Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing the human P2Y11 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
96-well black-walled, clear-bottom microplates
Procedure:
-
Cell Culture: Culture HEK293-P2Y11 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation wavelength to 490 nm and the emission wavelength to 515 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject 20 µL of the this compound solution into the wells while continuously recording the fluorescence signal for at least 120 seconds.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the this compound concentration to determine the EC50 value.
Cyclic AMP (cAMP) Immunoassay
This protocol outlines the measurement of intracellular cAMP levels following stimulation with this compound using a competitive enzyme immunoassay.
Materials:
-
HEK293 cells stably expressing the human P2Y11 receptor
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
cAMP immunoassay kit (e.g., from R&D Systems, Abcam)
-
96-well microplates
Procedure:
-
Cell Culture and Plating: Culture and seed HEK293-P2Y11 cells in 96-well plates as described in the calcium mobilization assay protocol.
-
Cell Stimulation:
-
Remove the culture medium and replace it with 90 µL of serum-free DMEM/F12 containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Incubate for 15-30 minutes at 37°C.
-
Add 10 µL of various concentrations of this compound to the wells and incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP immunoassay kit manufacturer's instructions (e.g., by adding a lysis buffer).
-
cAMP Measurement:
-
Perform the competitive enzyme immunoassay following the kit's protocol. This typically involves:
-
Adding cell lysates and a fixed amount of HRP-labeled cAMP to an antibody-coated plate.
-
Incubating to allow competition for antibody binding.
-
Washing to remove unbound reagents.
-
Adding a substrate to develop a colorimetric or chemiluminescent signal.
-
Stopping the reaction and measuring the absorbance or luminescence using a plate reader.
-
-
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the cell lysates and plot it against the this compound concentration to determine the EC50 value.
Human Monocyte-Derived Dendritic Cell (mo-DC) Generation and Stimulation
This protocol describes the generation of mo-DCs from peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with this compound to measure cytokine release.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound
-
ELISA kit for IL-8
Procedure:
-
Monocyte Isolation: Isolate monocytes from PBMCs by adherence to plastic culture flasks or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
DC Differentiation:
-
Culture the isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 100 ng/mL).
-
Incubate for 5-7 days, with a half-medium change on day 3, to allow differentiation into immature mo-DCs.
-
-
DC Stimulation:
-
Harvest the immature mo-DCs and re-plate them in fresh medium.
-
Add various concentrations of this compound to the cells.
-
Incubate for 24 hours at 37°C.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the concentration of IL-8 against the concentration of this compound to assess the dose-dependent effect of this compound on IL-8 release.
Vascular Reactivity Assay (Wire Myography)
This protocol describes the use of wire myography to assess the effect of this compound on the contractility of isolated blood vessel segments.
Materials:
-
Rat or mouse mesenteric arteries
-
Krebs-Henseleit solution (physiological salt solution)
-
Phenylephrine (PE) or other vasoconstrictor
-
Acetylcholine (ACh)
-
This compound
-
Wire myograph system
Procedure:
-
Vessel Dissection and Mounting:
-
Dissect small mesenteric arteries in cold Krebs-Henseleit solution.
-
Cut the arteries into 2 mm long rings.
-
Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
-
Equilibration and Viability Check:
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Normalize the vessel tension to a predetermined optimal resting tension.
-
Assess the viability of the vessels by contracting them with a high potassium solution or a vasoconstrictor like phenylephrine.
-
Check the integrity of the endothelium by assessing the relaxation response to acetylcholine in pre-contracted vessels.
-
-
This compound Treatment:
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in tension after each addition.
-
-
Data Analysis: Express the relaxation responses to this compound as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC50 value.
Conclusion
This compound is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y11 receptor. Its selectivity and well-characterized signaling properties make it a cornerstone for studies in immunology, vascular biology, and other fields where purinergic signaling is a key regulatory mechanism. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of P2Y11-mediated cellular processes and its potential as a therapeutic target.
References
The P2Y11 Agonist NF546: A Potent Inducer of Interleukin-8 Release
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the effects of NF546, a selective non-nucleotide agonist of the P2Y11 receptor, on the release of the pro-inflammatory chemokine interleukin-8 (IL-8). It is intended for researchers, scientists, and drug development professionals investigating purinergic signaling and inflammation. This document details the signaling pathways initiated by this compound, summarizes key quantitative data, and provides detailed experimental protocols for studying this phenomenon.
Introduction
The P2Y11 receptor is a G-protein coupled receptor (GPCR) that is unique among the P2Y family as it couples to both Gs and Gq signaling pathways. This dual coupling allows it to modulate intracellular levels of both cyclic AMP (cAMP) and calcium (Ca2+), leading to a diverse range of cellular responses. This compound is a potent and selective agonist for the P2Y11 receptor and has been instrumental in elucidating its physiological roles.[1] One of the key functions of P2Y11 activation by agonists like this compound is the modulation of immune responses, including the release of cytokines and chemokines. Interleukin-8 (IL-8), a potent neutrophil chemoattractant, has been identified as a key chemokine released upon P2Y11 stimulation in various cell types, including human monocyte-derived dendritic cells.[1] This guide will delve into the molecular mechanisms and experimental considerations for studying the this compound-mediated release of IL-8.
Quantitative Data on this compound-Mediated P2Y11 Activation and IL-8 Release
| Parameter | Value | Cell Type | Assay | Reference |
| pEC50 of this compound | 6.27 | 1321N1 astrocytoma cells | Calcium Mobilization | Meis et al., 2010 |
| EC50 of this compound | ~0.54 µM | 1321N1 astrocytoma cells | Calcium Mobilization | Calculated from pEC50 |
| Effective Concentration for IL-8 Release | 100 µM | Human monocyte-derived dendritic cells | ELISA | Meis et al., 2010 |
| Antagonist Concentration (NF340) | 10 µM | Human monocyte-derived dendritic cells | ELISA | Meis et al., 2010 |
Signaling Pathways of this compound-Induced IL-8 Release
Activation of the P2Y11 receptor by this compound initiates a bifurcated signaling cascade that ultimately converges on the transcriptional regulation of the IL-8 gene. The dual coupling of the P2Y11 receptor to Gs and Gq proteins is central to this process.
References
An In-depth Technical Guide on the Interaction Between NF546 and HMGA2 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the compound NF546 and the High Mobility Group AT-hook 2 (HMGA2) protein. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the inhibitory action of this compound on HMGA2, including quantitative data, experimental methodologies, and the potential impact on associated signaling pathways.
Introduction to this compound and HMGA2
This compound is a polysulfonated aromatic compound, primarily recognized as a selective agonist for the P2Y11 purinergic receptor.[1][2][3] It is a valuable tool for studying the physiological roles of the P2Y11 receptor, which is involved in processes such as immune modulation and vascular function.[1][2][3]
HMGA2 (High Mobility Group AT-hook 2) is a non-histone architectural transcription factor that plays a crucial role in chromatin remodeling and gene regulation.[4][5] By binding to the minor groove of AT-rich DNA sequences through its characteristic "AT-hook" motifs, HMGA2 modulates the structure of chromatin, thereby influencing the transcription of numerous genes.[5][6] Its expression is abundant during embryonic development and is reactivated in various cancers, where it is often associated with tumor progression, metastasis, and poor prognosis.[5][7] This has made HMGA2 an attractive target for anticancer drug development.[8]
Recent high-throughput screening efforts have unveiled a novel activity for this compound as an inhibitor of the DNA-binding function of HMGA2.[9] This guide delves into the specifics of this interaction.
Quantitative Data: Inhibition of HMGA2-DNA Interaction by this compound
The inhibitory potency of this compound on the interaction between HMGA2 and its DNA target was quantified through an AlphaScreen-based ultra-high-throughput screening assay. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the HMGA2-DNA binding activity.
| Compound | Target Interaction | IC50 (µM) | Assay | Reference |
| This compound | HMGA2 - DNA | 5.49 | AlphaScreen | [9] |
Experimental Protocols
The identification of this compound as an HMGA2 inhibitor was achieved through a specifically designed high-throughput screening assay. The following is a detailed description of the experimental methodology, based on the approach for identifying HMGA2 inhibitors.
AlphaScreen-Based High-Throughput Screening for HMGA2-DNA Interaction Inhibitors
This assay is designed to detect the proximity of two molecules, in this case, His-tagged HMGA2 and a biotinylated DNA duplex, in a homogeneous format.
Principle: The assay utilizes two types of microbeads: Donor beads coated with Streptavidin and Acceptor beads with a Nickel-NTA (nitrilotriacetic acid) chelate. The biotinylated DNA binds to the Streptavidin Donor beads, and the His-tagged HMGA2 protein binds to the Ni-NTA Acceptor beads. When HMGA2 binds to the DNA, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses and reacts with a photosensitizer in the Acceptor bead, leading to light emission at 520-620 nm. An inhibitor of the HMGA2-DNA interaction will prevent this proximity, resulting in a decrease in the light signal.
Materials:
-
HMGA2 Protein: Full-length human HMGA2 with a C-terminal His-tag.
-
DNA Oligonucleotide: A biotinylated, double-stranded DNA containing an AT-rich sequence, serving as the HMGA2 binding site.
-
AlphaScreen Reagents: Streptavidin Donor beads and Ni-NTA Acceptor beads (PerkinElmer).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Compound Library: Including this compound.
-
Microplates: 384-well or 1536-well low-volume plates.
-
Plate Reader: Capable of AlphaScreen detection (e.g., EnVision plate reader).
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., nanoliters) of the library compounds, including this compound, at various concentrations into the microplate wells.
-
Addition of HMGA2: Add a solution of His-tagged HMGA2 protein to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the interaction between the compounds and the protein.
-
Addition of DNA and Beads: Add a mixture of the biotinylated DNA duplex, Streptavidin Donor beads, and Ni-NTA Acceptor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for a longer period (e.g., 60-90 minutes) to allow the binding interactions to reach equilibrium.
-
Signal Detection: Read the plate using an AlphaScreen-capable plate reader, measuring the light emission at 520-620 nm.
-
Data Analysis: The resulting signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to controls (e.g., DMSO as a negative control and a known inhibitor like Netropsin as a positive control). Determine the IC50 value for active compounds by fitting the dose-response data to a suitable sigmoidal curve.
Signaling Pathways and Logical Relationships
The inhibition of HMGA2's DNA-binding activity by this compound has significant implications for the downstream signaling pathways that are regulated by HMGA2. HMGA2 is known to be a hub protein that influences multiple oncogenic pathways. While direct studies on the downstream effects of this compound-mediated HMGA2 inhibition are not yet available, we can infer the potential consequences based on the known functions of HMGA2.
Experimental Workflow for Identifying HMGA2-DNA Inhibitors
The following diagram illustrates the logical workflow of the high-throughput screening process used to identify compounds like this compound.
References
- 1. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. HMGA2 as a Critical Regulator in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mammalian High Mobility Group Protein AT-Hook 2 (HMGA2): Biochemical and Biophysical Properties, and Its Association with Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to NF546: A Selective P2Y11 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF546 is a potent and selective, non-nucleotide agonist of the P2Y11 receptor, a G-protein coupled receptor involved in a variety of physiological processes, particularly in the modulation of the immune system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary signaling pathways associated with this compound. Detailed methodologies for key experimental assays used to characterize its activity are also presented, along with visual representations of signaling cascades and experimental workflows to facilitate understanding and replication.
Chemical Structure and Properties
This compound, with the chemical name 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt, is a complex synthetic organic molecule.[1][2] Its structure is characterized by a central urea moiety linking two symmetrical arms, each containing phenyl, methyl-phenyl, and xylene groups, and terminating in phosphonic acid functionalities. The tetrasodium salt form enhances its solubility in aqueous media.
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate | [3][4] |
| Alternate Names | 4,4′-(Carbonylbis(imino-3,1-phenylen e-carbonylimino-3,1-(4-methyl-phenylene)carbonylim ino))-bis(1,3-xylene-alpha,alpha′-diphosphonic acid tetrasodium salt | [5] |
| CAS Number | 1006028-37-0 | [1][5] |
| Molecular Formula | C47H44N6Na4O17P4 | [1][3][5] |
| Molecular Weight | 1180.74 g/mol | [1][3][5] |
| Purity | ≥95% | [1][5] |
| Solubility | Soluble to 10 mM in water with gentle warming. | [1][2] |
| Canonical SMILES | [Na+].[Na+].[Na+].[Na+].CC1=CC=C(C=C1NC(=O)C1=CC=CC(NC(=O)NC2=CC=CC(=C2)C(=O)NC2=C(C)C=CC(=C2)C(=O)NC2=CC=C(CP(O)([O-])=O)C=C2CP(O)([O-])=O)=C1)C(=O)NC1=C(CP(O)([O-])=O)C=C(CP(O)([O-])=O)C=C1 | [2] |
| InChI Key | GSMUPMANKNAMAS-UHFFFAOYSA-J | [2][3][4] |
Biological Activity and Signaling Pathways
This compound is a selective agonist for the P2Y11 receptor, with a pEC50 of 6.27.[6] The P2Y11 receptor is unique among the P2Y family as it couples to both Gs and Gq signaling pathways.[5] This dual coupling allows for the activation of two distinct downstream signaling cascades, leading to a range of cellular responses.
2.1. Gs-Protein Coupled Signaling Pathway
Activation of the Gs alpha subunit by the P2Y11 receptor leads to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular functions such as T-cell migration. In T-cells, this cAMP/PKA pathway is the predominant signaling route upon P2Y11 activation.
2.2. Gq-Protein Coupled Signaling Pathway
In addition to Gs coupling, the P2Y11 receptor can also activate the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including the modulation of cytokine release.
Key Experimental Protocols
The characterization of this compound's activity at the P2Y11 receptor involves several key in vitro assays. The following are generalized protocols for some of the most common assays used.
3.1. Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293T cells transiently expressing the human P2Y11 receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
96-well black-wall, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Seeding: Seed HEK293T-P2Y11 cells into 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
-
Compound Addition: Place the plate in the fluorescence reader. Record baseline fluorescence for a short period.
-
Measurement: Inject a solution of this compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is used to determine the EC50 of this compound.
3.2. cAMP Accumulation Assay
This assay quantifies the production of cAMP in response to P2Y11 receptor activation.
Materials:
-
CHO-K1 or HEK293-T cells stably expressing the human P2Y11 receptor.
-
cAMP assay kit (e.g., HTRF, ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
This compound stock solution.
-
Cell lysis buffer.
Protocol:
-
Cell Seeding: Plate P2Y11-expressing cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a specified time at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Follow the manufacturer's instructions for the chosen cAMP assay kit to quantify the amount of cAMP produced.
-
Data Analysis: Generate a dose-response curve to determine the EC50 of this compound for cAMP production.
3.3. T-Cell Migration (Chemotaxis) Assay
This assay assesses the effect of this compound on the migration of T-cells.
Materials:
-
Human T-cells (e.g., Jurkat cells or primary T-cells).
-
Transwell inserts with a permeable membrane.
-
24-well plates.
-
Chemoattractant (e.g., SDF-1α).
-
This compound stock solution.
-
Cell counting method (e.g., flow cytometry, MTT assay).
Protocol:
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add media containing a chemoattractant to the lower chamber.
-
Cell Preparation: Resuspend T-cells in serum-free media. Pre-incubate a subset of cells with this compound.
-
Cell Seeding: Add the T-cell suspension (with or without this compound) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (typically 2-4 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber using a suitable cell counting method.
-
Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its effect on T-cell chemotaxis.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of P2Y11 receptor function. Its selectivity and well-characterized signaling pathways make it instrumental in studies related to immunology, inflammation, and other physiological processes where P2Y11 plays a role. The experimental protocols outlined in this guide provide a foundation for the further characterization of this compound and the exploration of its therapeutic potential.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-Depth Technical Guide to NF546 (CAS 1006028-37-0): A Selective P2Y11 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF546 is a potent and selective, non-nucleotide agonist of the P2Y11 receptor, a G-protein coupled receptor involved in a diverse range of physiological and pathophysiological processes.[1] With a CAS number of 1006028-37-0, this compound has emerged as a critical pharmacological tool for elucidating the role of P2Y11 signaling in the immune system, nervous system, and vascular biology.[1] Beyond its primary activity, this compound has also been identified as an inhibitor of the high mobility group A2 (HMGA2) protein's DNA-binding activity.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its use in in vitro and in vivo research.
Chemical and Physical Properties
This compound, with the chemical name 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt, is a complex molecule with a molecular formula of C47H44N6Na4O17P4 and a molecular weight of 1180.74 g/mol . It is typically supplied as a solid with a purity of ≥95% as determined by HPLC. This compound is soluble in water up to 10 mM with gentle warming. For long-term storage, it is recommended to store the compound at -20°C.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1006028-37-0 | |
| Molecular Formula | C47H44N6Na4O17P4 | |
| Molecular Weight | 1180.74 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 10 mM in water with gentle warming | |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathways
This compound exerts its primary biological effects through the selective activation of the P2Y11 receptor. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.
P2Y11 Receptor-Mediated Signaling
Activation of the Gs pathway by this compound leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.
The Gq pathway activation by this compound involves the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Inhibition of HMGA2
In addition to its activity at the P2Y11 receptor, this compound has been shown to inhibit the DNA-binding activity of the High Mobility Group A2 (HMGA2) protein with an IC50 of 5.49 μM.[1] HMGA2 is a non-histone architectural transcription factor that plays a role in chromatin remodeling and gene regulation. Its dysregulation is implicated in various cancers.
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 2: Potency of this compound at the P2Y11 Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| pEC50 | 6.27 | 1321N1 astrocytoma cells | Calcium mobilization | [1] |
Table 3: Inhibitory Activity of this compound against HMGA2
| Parameter | Value | Assay Type | Reference |
| IC50 | 5.49 μM | AlphaScreen | [1] |
Table 4: Selectivity of this compound for P2Y11 over other P2Y Receptors
| Receptor | Activity | Reference |
| P2Y1 | Low | [1] |
| P2Y2 | Low | [1] |
| P2Y4 | Low | [1] |
| P2Y6 | Low | [1] |
| P2Y12 | Low | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published literature.
In Vitro Assays
This protocol is adapted from studies using human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor.
Protocol:
-
Cell Culture: Culture human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 4 µM) in HBSS for 1 hour at 37°C in the dark.
-
Compound Addition: After incubation, wash the cells twice with HBSS. Add varying concentrations of this compound (prepared in HBSS) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm. Record the kinetic response for at least 180 seconds.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the dose-response curve and calculate the pEC50 value using non-linear regression analysis.
This protocol is designed for measuring cAMP levels in response to P2Y11 receptor activation.
Protocol:
-
Cell Culture and Plating: Culture the appropriate cells (e.g., CHO-K1 cells stably expressing the human P2Y11 receptor) in a suitable medium and plate them in 96-well plates.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or AlphaScreen technology) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and plot the dose-response curve for this compound to calculate the EC50 value.
This protocol describes the measurement of IL-8 release from primary human immune cells.
Protocol:
-
Isolation and Culture of moDCs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).
-
Culture the monocytes for 6 days in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 to differentiate them into immature moDCs.
-
-
Stimulation of moDCs:
-
Plate the immature moDCs in 96-well plates at a density of 1 x 10^5 cells per well.
-
Stimulate the cells with varying concentrations of this compound for 24 hours at 37°C.
-
-
Measurement of IL-8:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Create a standard curve using recombinant human IL-8.
-
Calculate the concentration of IL-8 in the samples and plot the dose-response curve for this compound.
-
In Vivo Assays
This protocol is based on the model described by Barragán-Iglesias et al. (2014) to assess the effect of this compound on neuropathic pain.
Protocol:
-
Animal Model: Use adult male Wistar rats (200-250 g). Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a skin incision over the L5-L6 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 transverse process.
-
Remove the L5 transverse process to expose the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
-
Drug Administration:
-
Implant an intrathecal catheter for drug delivery to the spinal cord.
-
On day 14 post-surgery, administer this compound intrathecally at the desired doses.
-
-
Behavioral Testing (Tactile Allodynia):
-
Assess mechanical sensitivity using von Frey filaments.
-
Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral hind paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds before and after this compound administration.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is a valuable and highly selective pharmacological tool for investigating the multifaceted roles of the P2Y11 receptor. Its dual activity as an HMGA2 inhibitor presents an additional layer of complexity and potential for therapeutic applications. The detailed protocols and compiled data in this guide are intended to facilitate further research into the signaling pathways and physiological functions modulated by this compound, ultimately contributing to the development of novel therapeutic strategies for a range of diseases.
References
A Comprehensive Technical Review of NF546: A Selective P2Y11 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the existing scientific literature on NF546, a potent and selective agonist of the P2Y11 purinergic receptor. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathway associated with this compound activation.
Introduction to this compound
This compound is a non-nucleotide, synthetic compound that has emerged as a valuable pharmacological tool for studying the P2Y11 receptor.[1][2][3] Chemically identified as 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-α,α'-diphosphonic acid) tetrasodium salt, this compound is a suramin analog.[4][5] Unlike its parent compound, which acts as a non-selective P2 receptor antagonist, this compound functions as a selective agonist at the human P2Y11 receptor.[5] Its selectivity and potency make it an important molecule for elucidating the physiological and pathophysiological roles of the P2Y11 receptor in various cellular systems.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity as reported in the scientific literature.
Table 1: Potency of this compound at the Human P2Y11 Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| pEC50 | 6.27 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |
| pEC50 | 6.27 | Not Specified | Not Specified | [2][3] |
Table 2: Selectivity Profile of this compound across Human P2Y Receptors
| Receptor Subtype | pEC50 | Cell Line | Assay Type | Reference |
| P2Y1 | < 5 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |
| P2Y2 | 4.82 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |
| P2Y4 | < 5 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |
| P2Y6 | 5.25 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |
| P2Y12 | < 5 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |
Note: A lower pEC50 value indicates lower potency. This compound shows significant selectivity for the P2Y11 receptor.
Table 3: Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| HMGA2 DNA-binding activity | 5.49 μM | Not Specified | [2] |
Mechanism of Action: P2Y11 Receptor Signaling
The P2Y11 receptor is unique among the P2Y family as it couples to both Gq and Gs G-proteins.[4] Activation of the P2Y11 receptor by this compound initiates a dual signaling cascade:
-
Gq-PLC-Ca2+ Pathway: The Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Gs-Adenylyl Cyclase-cAMP Pathway: The Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA).
This dual signaling capability allows the P2Y11 receptor to modulate a wide range of cellular functions, including ion transport, cell differentiation, and immune responses.[4]
P2Y11 Receptor Signaling Pathway Activated by this compound.
Key Experimental Protocols
This section details the methodologies for key in vitro experiments commonly used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation.
Cell Culture and Plating:
-
Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor are cultured in appropriate media.
-
Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.[6]
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer (e.g., Krebs-Ringer-HEPES) for a specified time at 37°C.[6]
Compound Addition and Fluorescence Measurement:
-
After incubation, the plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence is recorded before the addition of this compound.
-
Varying concentrations of this compound are automatically added to the wells.
-
Fluorescence is measured kinetically to detect the transient increase in intracellular calcium.[6]
-
Data are typically expressed as the change in fluorescence intensity or the ratio of fluorescence at two different excitation or emission wavelengths.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP following Gs-coupled receptor activation.
Cell Culture and Treatment:
-
Cells expressing the P2Y11 receptor are plated in 96-well plates.
-
Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with different concentrations of this compound for a defined period.[7]
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]
-
The signal generated is inversely proportional to the amount of cAMP produced by the cells.
Interleukin-8 (IL-8) Release Assay
This assay measures the secretion of the pro-inflammatory cytokine IL-8 from immune cells.
Cell Culture and Stimulation:
-
Human monocyte-derived dendritic cells or other suitable immune cells are cultured.
-
Cells are stimulated with this compound at various concentrations for a specified time (e.g., 24 hours).[3]
IL-8 Quantification:
-
The cell culture supernatant is collected.
-
The concentration of IL-8 in the supernatant is measured using a sandwich ELISA.[9][10]
-
A 96-well plate is coated with a capture antibody specific for human IL-8.
-
The supernatant samples and standards are added to the wells.
-
A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, and the color development is measured spectrophotometrically. The concentration of IL-8 is determined from a standard curve.
-
Vascular Reactivity in Isolated Rat Aorta
This ex vivo method assesses the effect of this compound on blood vessel contraction and relaxation.
Aortic Ring Preparation:
-
The thoracic aorta is dissected from a rat and placed in cold Krebs-Henseleit solution.[11][12][13]
-
The aorta is cleaned of connective tissue and cut into rings of approximately 3-4 mm in length.[13][14]
-
The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[11][12]
Experimental Procedure:
-
The aortic rings are allowed to equilibrate under a resting tension.
-
To study the effect on vascular tone, the rings are pre-constricted with an agent such as phenylephrine or angiotensin II.[11][15]
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Changes in isometric tension (relaxation) are recorded using a force transducer.[12]
-
The relaxation response is typically expressed as a percentage of the pre-contraction induced by phenylephrine or angiotensin II.
Typical Experimental Workflow for this compound Characterization.
Preclinical and Clinical Status
A thorough review of the published literature and clinical trial registries reveals a notable absence of in vivo preclinical efficacy studies and clinical trials specifically investigating this compound. This suggests that this compound is primarily utilized as a research tool for in vitro and ex vivo studies to probe the function of the P2Y11 receptor. Its physicochemical properties may not be optimal for in vivo applications, or it may not have been advanced into preclinical development.
Conclusion
This compound is a selective and potent agonist of the human P2Y11 receptor, making it an indispensable tool for researchers investigating purinergic signaling. Its ability to activate both Gq- and Gs-mediated pathways provides a unique mechanism for modulating a variety of cellular functions, from ion signaling to inflammatory responses. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of P2Y11 receptor pharmacology. While the therapeutic potential of this compound remains to be explored in preclinical and clinical settings, its value as a research compound is firmly established. Future studies are warranted to explore the in vivo effects of P2Y11 agonism and to develop agonists with drug-like properties for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological evidence for a key role of voltage-gated K+ channels in the function of rat aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
Methodological & Application
Application Notes and Protocols for NF546 in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective non-nucleotide agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including immunomodulation and cell migration.[1][2] Its unique dual coupling to both Gq and Gs signaling pathways makes it a valuable tool for studying purinergic signaling in various in-vitro models.[3] Activation of the Gq pathway leads to the mobilization of intracellular calcium, while the Gs pathway stimulates the production of cyclic AMP (cAMP).[3] These application notes provide detailed protocols for utilizing this compound in key in-vitro experiments to probe P2Y11 receptor function.
Data Presentation
The following tables summarize key quantitative data for this compound in various in-vitro assays.
Table 1: this compound Potency
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| pEC50 | 6.27 | 1321N1 astrocytoma cells expressing human P2Y11 | Calcium Mobilization & cAMP | |
| EC50 (ATP for IP3 production) | 65 µM | Recombinant P2Y11 | Inositol Trisphosphate (IP3) Assay | [2] |
| EC50 (ATP for cAMP production) | 17 µM | Recombinant P2Y11 | cAMP Assay | [2] |
Table 2: Recommended this compound Concentrations for In-Vitro Experiments
| Cell Type | Application | Concentration | Reference |
| Human T-lymphocytes | T-cell migration studies | 1 µM | [4] |
| Human Hepatocellular Carcinoma (Huh-7, HepG2) | Calcium mobilization and cell migration | 1-10 µM | [1] |
| Human Coronary Artery Smooth Muscle Cells | Cell proliferation | 10 µM | [5] |
| Rat Aortic Rings | Vasomotor response | 10 µM | [5] |
Mandatory Visualizations
P2Y11 Receptor Signaling Pathway
Caption: P2Y11 receptor dual signaling pathways activated by this compound.
Experimental Workflow for In-Vitro Assays with this compound
Caption: General workflow for in-vitro experiments using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water. It is recommended to prepare a concentrated stock solution, aliquot, and store at -20°C to avoid repeated freeze-thaw cycles.
Materials:
-
This compound powder (Molecular Weight: 1180.74 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution.
-
Dissolve the calculated mass of this compound in the appropriate volume of sterile water. Gentle warming may be required for complete dissolution.
-
Vortex briefly to ensure the solution is homogenous.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation by this compound.
Materials:
-
P2Y11-expressing cells (e.g., 1321N1-P2Y11, Huh-7, HepG2)
-
Cell culture medium
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound working solutions
-
Positive control (e.g., ATP)
-
Negative control (vehicle)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding:
-
Seed P2Y11-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells.
-
Add the dye-loading solution to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Set up the fluorescence plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the this compound working solutions, positive control, and vehicle control to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a set period (e.g., 1-5 minutes).
-
-
Data Analysis:
-
Determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve for this compound and calculate the EC50 value.
-
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP (cAMP) following the activation of the Gs-coupled pathway of the P2Y11 receptor by this compound.
Materials:
-
P2Y11-expressing cells
-
Cell culture medium
-
White, opaque 96-well or 384-well plates
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
This compound working solutions
-
Positive control (e.g., Forskolin)
-
Negative control (vehicle)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding:
-
Seed P2Y11-expressing cells into white, opaque microplates at a suitable density.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Treatment:
-
Aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of this compound, positive control, and vehicle control to the wells.
-
Incubate for the desired time to allow for cAMP accumulation (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the specific assay kit being used. This typically involves adding detection reagents and incubating for a specified time.
-
-
Measurement and Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP produced in each well based on the standard curve.
-
Plot the dose-response curve for this compound and determine the EC50 value.
-
Cell Viability/Proliferation Assay
This protocol assesses the effect of this compound on cell viability or proliferation. Assays such as MTT, MTS, or ATP-based assays are commonly used.
Materials:
-
Target cells of interest
-
Cell culture medium
-
Clear or opaque 96-well plates (depending on the assay)
-
Cell viability/proliferation assay reagent (e.g., MTT, MTS, or a luminescent ATP assay kit)
-
This compound working solutions
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Negative control (vehicle)
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere and stabilize overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound, a positive control, and a vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Viability/Proliferation Measurement:
-
At the end of the incubation period, add the cell viability/proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using the appropriate plate reader.
-
Subtract the background reading from all wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the cell viability/proliferation against the concentration of this compound to determine any potential cytotoxic or proliferative effects.
-
References
- 1. Carcinoma-specific expression of P2Y11 receptor and its contribution in ATP-induced purinergic signalling and cell migration in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for NF546 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective non-nucleotide agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including immune modulation and cell proliferation.[1][2] Its ability to activate the P2Y11 receptor makes it a valuable tool for studying purinergic signaling pathways and for investigating potential therapeutic applications. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the P2Y11 signaling pathway to guide researchers in utilizing this compound effectively in cell culture experiments.
Data Presentation
The following tables summarize the recommended concentration ranges and specific examples of this compound usage in various cell culture applications.
Table 1: Recommended this compound Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range | Incubation Time |
| Cytokine Release (IL-8, IL-6) | Human Monocyte-Derived Dendritic Cells (hMDDCs), Macrophages | 10 µM - 100 µM | 24 hours |
| Cell Proliferation/Viability | H69 (Human Small Cell Lung Cancer) | 5 µM - 30 µM | 24 - 72 hours |
| Calcium Mobilization | 1321N1 (Human Astrocytoma) | 1 µM - 10 µM | Minutes |
| cAMP Accumulation | 1321N1 (Human Astrocytoma), Jurkat | 1 µM - 10 µM | 15 - 30 minutes |
Table 2: Specific Examples of this compound Application in Cell Culture
| Cell Line | Concentration | Incubation Time | Assay | Outcome | Reference |
| Human Monocyte-Derived Dendritic Cells | 100 µM | 24 hours | TSP-1 Release and IL-12p70 Inhibition | Equi-efficacious in stimulating TSP-1 release and inhibiting LPS-induced IL-12p70 release. | [1][3] |
| Human Monocyte-Derived Dendritic Cells | 10 µM | Not Specified | IL-8 Release | Stimulation of IL-8 release. | [4] |
| H69 | 5 - 30 µM | Not Specified | Cell Growth | Assessment of cell growth. | [2] |
| Macrophages | 10 µM | Not Specified | IL-6 and IL-8 Production | Induced IL-6 and IL-8 production. | [4] |
| Jurkat | Not Specified | Not Specified | T-cell Migration | Failed to induce Ca2+ signaling, suggesting primary signaling through cAMP/PKA pathway in these cells. | [1] |
Signaling Pathway
This compound acts as an agonist at the P2Y11 receptor, which is unique among P2Y receptors as it couples to both Gq and Gs G-proteins.[3][4][5] This dual coupling initiates two distinct downstream signaling cascades:
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Increased cAMP levels lead to the activation of protein kinase A (PKA).
Caption: P2Y11 Receptor Signaling Pathway activated by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile, nuclease-free water to a stock concentration of 10 mM. Gentle warming may be necessary to fully dissolve the compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 1: Stimulation of Cytokine Release from Human Monocyte-Derived Dendritic Cells (hMDDCs)
This protocol outlines the generation of hMDDCs from peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with this compound to measure cytokine release.
Caption: Workflow for this compound stimulation of dendritic cells.
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes by either plastic adherence for 2 hours at 37°C or by using a monocyte isolation kit (negative selection) according to the manufacturer's instructions.
-
Differentiation into Immature Dendritic Cells (iDCs): Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days. Replace the medium every 2-3 days.
-
Cell Seeding: Harvest the iDCs and seed them into a 96-well plate at a density of 1 x 10^5 cells/well in fresh culture medium.
-
This compound Stimulation: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) to the wells. Include a vehicle control (water) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IL-8 or other cytokines in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
Protocol 2: Cell Proliferation Assay in H69 Cells
This protocol describes how to assess the effect of this compound on the proliferation of the H69 small cell lung cancer cell line using a colorimetric assay such as the MTT assay.
Caption: Workflow for H69 cell proliferation assay.
Detailed Steps:
-
Cell Culture: Maintain H69 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.
-
Cell Seeding: Seed H69 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 30 µM). Include a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Calcium Mobilization Assay in 1321N1 Astrocytoma Cells
This protocol details the measurement of intracellular calcium mobilization in 1321N1 cells upon stimulation with this compound using a fluorescent calcium indicator dye.
Caption: Workflow for calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Culture 1321N1 human astrocytoma cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Assay:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of this compound (to achieve final concentrations of 1-10 µM) into the wells while continuously recording the fluorescence intensity.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound.
Conclusion
This compound is a versatile tool for studying P2Y11 receptor signaling in a variety of cell types. The provided concentration guidelines and detailed protocols offer a solid foundation for designing and executing experiments to investigate the role of this receptor in cellular processes. Researchers should optimize the specific conditions for their cell line and experimental setup to ensure reliable and reproducible results.
References
- 1. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y11 Receptors: Properties, Distribution and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 4. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
Application of NF546 in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor.[1] This receptor is a G-protein coupled receptor (GPCR) expressed on various immune cells, including T lymphocytes, dendritic cells, and macrophages, where it plays a crucial role in modulating immune responses.[2][3] Extracellular nucleotides like ATP, released during cellular stress or inflammation, activate P2Y11, initiating downstream signaling cascades that influence cell migration, cytokine secretion, and cell maturation.[4] this compound, as a selective agonist, provides a powerful tool for dissecting the intricate roles of the P2Y11 receptor in immunological processes.
These application notes provide detailed protocols for utilizing this compound in key immunology research applications, focusing on T lymphocyte migration and dendritic cell activation. The information is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory effects of targeting the P2Y11 receptor.
Data Presentation
Table 1: Effects of this compound on T Lymphocyte Function
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Migration | Human CD4+ T cells | 1 µM | Impaired migration speed | [5] |
| Jurkat T cells | 1 µM | Impaired migration | [5] | |
| Polarization | Human CD4+ T cells | 1 µM | Impaired polarization, increased cell surface area | [5] |
| Pseudopod Formation | Human CD4+ T cells | 1 µM | Blocked formation of pseudopods | [5] |
| Intracellular Signaling | Human CD4+ T cells | Not specified | Induces cAMP accumulation | [5] |
| Human CD4+ T cells | Not specified | Does not induce Ca2+ signaling | [5] |
Table 2: Effects of this compound on Dendritic Cell Function
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cytokine Release | Human monocyte-derived dendritic cells | 100 µM | Stimulates release of Interleukin-8 (IL-8) | [1][6] |
| Human monocyte-derived dendritic cells | 100 µM | Inhibits LPS-induced release of IL-12p70 | [1][6] | |
| Maturation | Human monocyte-derived dendritic cells | Not specified | In synergy with TNF-α and LPS, induces maturation (CD83 up-regulation) | [7] |
| Intracellular Signaling | Human monocyte-derived dendritic cells | Not specified | Activates cAMP production | [7] |
Experimental Protocols
Protocol 1: T Lymphocyte Migration Assay
This protocol details a transwell migration assay to assess the effect of this compound on T lymphocyte chemotaxis.
Materials:
-
Human T lymphocytes (e.g., isolated primary CD4+ T cells or Jurkat cell line)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
This compound (hydrate)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cell Preparation:
-
Culture T lymphocytes in complete RPMI 1640 medium.
-
Prior to the assay, wash the cells and resuspend them in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare the chemoattractant solution in serum-free RPMI 1640 at the desired concentration (e.g., 100 ng/mL SDF-1α).
-
Prepare the this compound treatment solutions in serum-free RPMI 1640 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (medium only).
-
Add 600 µL of the chemoattractant solution to the lower chamber of the 24-well plate. For negative controls, add 600 µL of serum-free medium.
-
Place the transwell inserts into the wells.
-
-
Cell Treatment and Migration:
-
In separate tubes, pre-incubate the T cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter, flow cytometer, or a colorimetric assay (e.g., MTT assay).
-
Protocol 2: Dendritic Cell Activation and Cytokine Release Assay
This protocol describes the generation of human monocyte-derived dendritic cells (mo-DCs) and their subsequent stimulation with this compound to measure cytokine release.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
This compound (hydrate)
-
Lipopolysaccharide (LPS) (for co-stimulation experiments)
-
RPMI 1640 medium supplemented with 10% FBS
-
6-well and 96-well culture plates
-
ELISA kit for IL-8 and IL-12p70
Procedure:
-
Generation of Immature mo-DCs:
-
Isolate monocytes from PBMCs using adherence or magnetic cell sorting (e.g., CD14+ selection).
-
Culture the monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL).
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator to allow differentiation into immature mo-DCs.
-
-
Stimulation of mo-DCs:
-
Harvest the immature mo-DCs and seed them into a 96-well plate at a density of 1 x 10^5 cells/well in 200 µL of fresh complete medium.
-
Prepare this compound solutions at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
For experiments investigating the inhibition of LPS-induced cytokines, prepare a solution of LPS (e.g., 100 ng/mL).
-
Add the this compound solutions to the respective wells. For co-stimulation experiments, add LPS simultaneously or pre-incubate with this compound before adding LPS. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with vehicle).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the 96-well plate and carefully collect the culture supernatants.
-
Measure the concentration of IL-8 and IL-12p70 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Mandatory Visualization
References
- 1. Generation of Human Monocyte-derived Dendritic Cells from Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 3. Noncanonical NF-κB signaling in dendritic cells is required for ATP-driven indoleamine 2,3-dioxygenase 1 induction through P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. The P2Y11 receptor mediates the ATP-induced maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying HMGA2 Inhibition with Small Molecules
Introduction
The High Mobility Group AT-hook 2 (HMGA2) protein is a non-histone architectural transcription factor that plays a critical role in embryonic development.[1][2][3] While its expression is limited in adult tissues, HMGA2 is re-expressed in numerous human malignancies, where it functions as an oncofetal protein.[1][2][4] HMGA2 promotes tumorigenesis by modulating gene expression, which in turn influences key cellular processes including cell cycle progression, apoptosis, DNA repair, and epithelial-mesenchymal transition (EMT).[1][3][5] It exerts its function by binding to AT-rich regions in the minor groove of DNA, thereby altering chromatin structure and facilitating the assembly of transcription factor complexes.[3]
The critical role of HMGA2 in cancer makes it an attractive therapeutic target. One promising strategy is the development of small molecule inhibitors that disrupt the interaction between HMGA2 and DNA.[6][7] High-throughput screening assays have been developed to identify such compounds. While a variety of compounds, including NF546, have been part of screening libraries, these efforts have successfully identified potent inhibitors like the antiparasitic drug suramin and its analogues, which bind to the "AT-hook" DNA-binding motifs of HMGA2.[6][7]
These application notes provide a comprehensive guide for researchers on how to study the inhibition of HMGA2 using a small molecule inhibitor, with suramin serving as a primary example. The protocols and pathways described are broadly applicable to the characterization of any potential HMGA2-DNA interaction inhibitor.
HMGA2: Key Signaling Pathways in Cancer
HMGA2 is a central hub in a network of signaling pathways that drive cancer progression. Its inhibition is expected to have pleiotropic effects on tumor cells by modulating these pathways. HMGA2 is known to activate signaling through MAPK/ERK, TGFβ/Smad, PI3K/AKT/mTOR, NFkB, and STAT3 pathways.[1][4]
-
Cell Cycle Progression: HMGA2 promotes cell cycle entry by activating the transcription of key regulators like Cyclin D1, Cyclin E, and Cyclin A.[1][8] This leads to the phosphorylation of the retinoblastoma protein (pRB), releasing the E2F1 transcription factor to drive the G1/S phase transition.[1][8][9]
-
Apoptosis Inhibition: HMGA2 suppresses apoptosis by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins such as caspase-3 and caspase-9.[1][8][9] It can also activate the PI3K/AKT pathway, which further inhibits apoptosis.[1][10]
-
Epithelial-Mesenchymal Transition (EMT): HMGA2 is a potent inducer of EMT, a process critical for cancer invasion and metastasis.[1][11] It promotes the expression of mesenchymal markers (e.g., Vimentin, Snail) and represses epithelial markers (e.g., E-cadherin), often through pathways like TGFβ/Smad and Wnt/β-catenin.[11][12][13]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth and survival, can be activated by HMGA2.[1][10] Activated AKT can phosphorylate and regulate numerous downstream targets, contributing to increased proliferation and resistance to apoptosis.[10][14]
Caption: Overview of HMGA2-driven signaling pathways and their cellular outcomes.
Quantitative Data for HMGA2 Inhibitors
The following table summarizes the quantitative data for suramin, a known inhibitor of the HMGA2-DNA interaction. This data is essential for designing experiments, including determining appropriate concentrations for cell-based assays.
| Inhibitor | Assay Type | Target | Value | Thermodynamic Parameters | Reference |
| Suramin | AlphaScreen | HMGA2-DNA Interaction | IC₅₀: 0.87 ± 0.04 µM | - | [6] |
| Suramin | Isothermal Titration Calorimetry (ITC) | HMGA2 | K_d_: 128 ± 10 nM | ΔG: -9.02 kcal/mol, ΔH: -14.58 kcal/mol, -TΔS: 5.56 kcal/mol | [6] |
| Suramin | Isothermal Titration Calorimetry (ITC) | ATHP3 (AT-hook peptide) | K_d_: 1.48 ± 0.1 µM | ΔG: -6.33 kcal/mol, ΔH: -6.57 kcal/mol, -TΔS: 0.24 kcal/mol | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to assess the efficacy and mechanism of action of a putative HMGA2 inhibitor.
Protocol 1: In Vitro HMGA2-DNA Interaction Assay (AlphaScreen)
This protocol describes a high-throughput method to quantify the inhibition of the HMGA2-DNA interaction, adapted from a published screening assay.[6][7]
Objective: To determine the IC₅₀ value of a test compound for the HMGA2-DNA binding interaction.
Materials:
-
Recombinant His-tagged HMGA2 protein
-
Biotinylated AT-rich DNA oligonucleotide
-
AlphaScreen™ Nickel Chelate (Ni-NTA) Donor Beads
-
AlphaLISA™ Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 25 mM Hepes pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Test compound (e.g., this compound, Suramin) dissolved in DMSO
-
384-well microplates (e.g., ProxiPlate)
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of a solution containing His-HMGA2 and biotinylated DNA to each well. (Final concentrations are typically in the low nanomolar range, to be optimized).
-
Incubate for 30 minutes at room temperature to allow for protein-DNA binding.
-
Add 4 µL of a mixture containing Ni-NTA Donor and Streptavidin Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark to allow for bead-protein/DNA binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for the AlphaScreen-based HMGA2 inhibition assay.
Protocol 2: Western Blot Analysis of Downstream HMGA2 Targets
Objective: To investigate the effect of HMGA2 inhibition on the protein levels of key downstream effectors involved in the cell cycle, apoptosis, and EMT.
Materials:
-
Cancer cell line with high HMGA2 expression (e.g., ACHN, SW620).[9][15][16]
-
HMGA2 inhibitor.
-
Cell culture medium, FBS, and supplements.
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HMGA2, anti-Cyclin D1, anti-E-cadherin, anti-Vimentin, anti-p-AKT, anti-AKT, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the HMGA2 inhibitor at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀ from cell viability assays) for 24-48 hours. Include a vehicle (DMSO) control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST, apply ECL substrate, and capture the chemiluminescent signal with an imager.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).
Protocol 3: Cell Viability Assay (MTT/CCK-8)
Objective: To determine the effect of HMGA2 inhibition on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest.
-
HMGA2 inhibitor.
-
96-well plates.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT) or plate reader (for CCK-8).
Procedure:
-
Seed cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the HMGA2 inhibitor. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add solubilization solution and incubate until formazan crystals dissolve.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate cell viability as a percentage of the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: A generalized workflow for studying the effects of an HMGA2 inhibitor.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis in cancer cells following HMGA2 inhibition.
Materials:
-
Cancer cell line of interest.
-
HMGA2 inhibitor.
-
6-well plates.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Seed and treat cells with the HMGA2 inhibitor as described in Protocol 2 for 24-48 hours.
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]
References
- 1. HMGA2 as a Critical Regulator in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oncological role of HMGA2 (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HMGA2 as a Critical Regulator in Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knockdown of HMGA2 regulates the level of autophagy via interactions between MSI2 and Beclin1 to inhibit NF1-associated malignant peripheral nerve sheath tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of HMGA2 gene silencing on cell cycle and apoptosis in the metastatic renal carcinoma cell line ACHN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | HMGA2 promotes cancer metastasis by regulating epithelial–mesenchymal transition [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. HMGA2 drives the IGFBP1/AKT pathway to counteract the increase in P27KIP1 protein levels in mtDNA/RNA‐less cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of HMGA2 on the epithelial-mesenchymal transition-related genes in ACHN renal cell carcinoma cells-derived xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HMGA2 promotes resistance against paclitaxel by targeting the p53 signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF546 in Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective, non-nucleotide agonist of the P2Y11 receptor, a G-protein coupled receptor expressed on various immune cells, including dendritic cells, macrophages, and lymphocytes. Activation of the P2Y11 receptor by this compound initiates a signaling cascade that can modulate immune responses, including the release of cytokines. Cytokine Release Assays (CRAs) are critical in vitro tools for assessing the immunomodulatory potential of therapeutic candidates and understanding the mechanisms of immune activation. These application notes provide a detailed framework for designing and executing cytokine release assays using this compound, complete with experimental protocols, data presentation guidelines, and visual representations of the underlying biological processes.
While this compound is known to stimulate the release of cytokines such as Interleukin-8 (IL-8), specific quantitative dose-response and time-course data are not widely available in publicly accessible literature. The tables presented below are therefore illustrative, based on qualitative descriptions of expected outcomes, and should be replaced with experimentally derived data.
Data Presentation
Illustrative Dose-Response of this compound on Cytokine Release
The following table illustrates the expected concentration-dependent effect of this compound on the secretion of key cytokines from human monocyte-derived dendritic cells (mo-DCs) after a 24-hour incubation period.
| This compound Concentration (µM) | IL-8 (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| 0 (Vehicle Control) | < 50 | < 20 | < 15 |
| 0.1 | 200 ± 30 | 50 ± 10 | < 15 |
| 1 | 800 ± 120 | 150 ± 25 | 30 ± 5 |
| 10 | 2500 ± 400 | 400 ± 60 | 80 ± 15 |
| 100 | 4000 ± 650 | 700 ± 110 | 150 ± 25 |
Data are presented as mean ± standard deviation and are illustrative.
Illustrative Time-Course of this compound-Induced Cytokine Release
This table demonstrates the temporal pattern of cytokine release from human mo-DCs stimulated with a fixed concentration of this compound (e.g., 10 µM).
| Time (hours) | IL-8 (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| 0 | < 50 | < 20 | < 15 |
| 4 | 500 ± 80 | 100 ± 15 | 50 ± 10 |
| 8 | 1500 ± 250 | 250 ± 40 | 100 ± 20 |
| 16 | 3000 ± 500 | 500 ± 80 | 120 ± 20 |
| 24 | 4000 ± 650 | 700 ± 110 | 150 ± 25 |
| 48 | 4200 ± 700 | 750 ± 120 | 130 ± 20 |
Data are presented as mean ± standard deviation and are illustrative.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the dose-dependent effect of this compound on cytokine production by human PBMCs.
Materials:
-
This compound (hydrate)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human peripheral blood from healthy donors
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate Buffered Saline (PBS)
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead array) for IL-6, IL-8, and TNF-α
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Wash the isolated PBMCs twice with RPMI 1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium. Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Compound Preparation and Addition: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO, check manufacturer's recommendation) and create a dilution series to achieve final concentrations ranging from 0.1 µM to 100 µM in the cell culture wells. Add the corresponding dilutions of this compound to the wells. Include a vehicle control (solvent only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours. For time-course experiments, set up parallel plates to be harvested at different time points (e.g., 4, 8, 16, 24, 48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of IL-6, IL-8, and TNF-α in the collected supernatants using ELISA or a multiplex bead array system, following the manufacturer's protocols.
Protocol 2: Generation and Stimulation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Objective: To investigate this compound-induced cytokine release specifically in a key antigen-presenting cell type.
Materials:
-
CD14+ MicroBeads for monocyte isolation
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
All other materials as listed in Protocol 1
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14+ MicroBeads.
-
mo-DC Differentiation: Culture the isolated monocytes at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days. Add fresh medium with cytokines every 2-3 days.
-
mo-DC Stimulation: After differentiation, harvest the immature mo-DCs, wash, and resuspend in fresh complete medium. Seed the mo-DCs at a density of 1 x 10^5 cells per well in a 96-well plate.
-
This compound Treatment and Cytokine Analysis: Follow steps 3-6 from Protocol 1 to stimulate the mo-DCs with a dose range of this compound and analyze the resulting cytokine release.
Mandatory Visualizations
P2Y11 Receptor Signaling Pathway
Caption: P2Y11 receptor signaling cascade initiated by this compound.
Experimental Workflow for Cytokine Release Assay
Caption: Workflow for this compound-induced cytokine release assays.
Techniques for Measuring P2Y11 Activation by NF546: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y11 receptor, a G-protein coupled receptor (GPCR), stands out within the P2Y family due to its dual coupling to both Gs and Gq signaling pathways. This unique characteristic allows it to modulate intracellular levels of both cyclic adenosine monophosphate (cAMP) and calcium (Ca2+), making it a compelling target for therapeutic intervention in immunology, inflammation, and vascular function.[1][2] NF546 is a potent and selective non-nucleotide agonist for the P2Y11 receptor, making it an invaluable tool for studying the receptor's function and for screening potential therapeutic agents.[3][4]
These application notes provide detailed protocols for two primary methods to measure the activation of the P2Y11 receptor by this compound: the Calcium Mobilization Assay and the cAMP Accumulation Assay.
P2Y11 Signaling Pathways
Activation of the P2Y11 receptor by an agonist such as this compound initiates two distinct intracellular signaling cascades:
-
Gq Pathway: The Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[5]
-
Gs Pathway: The Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP into cAMP.[1][6]
The following diagram illustrates the dual signaling pathways of the P2Y11 receptor upon agonist binding.
Data Presentation: Potency of this compound
The following table summarizes the potency of this compound at various P2Y receptors, highlighting its selectivity for P2Y11. The pEC50 value is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
| Receptor | Assay Type | pEC50 of this compound | Reference |
| P2Y11 | Calcium Mobilization | 6.27 | [3] |
| P2Y11 | cAMP Accumulation | ~6.0 | [3] |
| P2Y1 | Calcium Mobilization | < 5 | [3] |
| P2Y2 | Calcium Mobilization | 4.82 | [3] |
| P2Y4 | Calcium Mobilization | < 5 | [3] |
| P2Y6 | Calcium Mobilization | 5.57 | [3] |
| P2Y12 | Calcium Mobilization | < 5 | [3] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled pathway of the P2Y11 receptor.[5]
Workflow Diagram:
Detailed Methodology:
a. Materials:
-
Cell line expressing human P2Y11 receptor (e.g., 1321N1 astrocytoma cells, HEK293T cells). For cells not endogenously expressing P2Y11, transient or stable transfection is required. Co-transfection with a promiscuous Gα subunit like Gα16 can enhance the signal.[7]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound stock solution (in DMSO or water).
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).[5][7]
b. Protocol:
-
Cell Plating: Seed the P2Y11-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the culture medium and wash the cells with assay buffer. Add the calcium-sensitive dye solution to each well and incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement: Place the cell plate into the fluorescence microplate reader. The instrument will add the this compound dilutions to the wells while simultaneously measuring the fluorescence intensity over time. A typical reading would be 2 seconds before and 60-120 seconds after compound addition.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.[7]
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels resulting from the activation of the Gs-coupled pathway of the P2Y11 receptor.[8]
Workflow Diagram:
References
- 1. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Autocrine Regulation of Macrophage Activation via Exocytosis of ATP and Activation of P2Y11 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF546 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including immune modulation.[1][2][3] Additionally, this compound has been identified as an inhibitor of the DNA-binding activity of the high mobility group AT-hook 2 (HMGA2) protein, a non-histone architectural transcription factor implicated in tumorigenesis.[1][4] These dual activities make this compound a valuable pharmacological tool and a potential starting point for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of both the P2Y11 receptor and the HMGA2-DNA interaction.
Data Presentation: Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear reference for its activity and selectivity.
Table 1: Potency and Selectivity of this compound at the P2Y11 Receptor
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| pEC50 | 6.27 | Human P2Y11 | Calcium Mobilization / cAMP Assay | [1][2][3] |
| Selectivity | Selective for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3 receptors. | Various | Not Specified | [2][3] |
Table 2: Inhibitory Activity of this compound against HMGA2
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 5.49 µM | HMGA2 DNA-binding activity | Not Specified | [1] |
Signaling Pathways and Experimental Workflows
P2Y11 Receptor Signaling Pathway
Activation of the P2Y11 receptor by an agonist such as this compound leads to the stimulation of two primary signaling cascades through its coupling to both Gs and Gq G-proteins. The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The Gq pathway activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).
Experimental Workflow: High-Throughput Screening for P2Y11 Modulators
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify modulators of the P2Y11 receptor. The workflow incorporates both primary screening and secondary assays to confirm hits and characterize their mechanism of action.
Experimental Protocols
High-Throughput Screening for P2Y11 Receptor Agonists using a Calcium Mobilization Assay
This protocol is designed for a 384-well format and utilizes a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the human P2Y11 receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or equivalent calcium-sensitive dye
-
Probenecid (optional, to prevent dye leakage)
-
This compound (positive control)
-
Compound library
-
384-well black, clear-bottom microplates
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Plating: Seed HEK293-P2Y11 cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution of 2 µM Fluo-4 AM and 2.5 mM probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare compound plates by dispensing the desired concentration of library compounds (e.g., 10 µM final concentration). Include wells with this compound as a positive control and DMSO as a negative control.
-
Place the cell plate into the FLIPR instrument.
-
-
Fluorescence Measurement:
-
The instrument will add 10 µL of the compound solution from the compound plate to the cell plate.
-
Immediately begin recording fluorescence intensity (Excitation: 488 nm, Emission: 520 nm) for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data to the positive (this compound) and negative (DMSO) controls to calculate the percentage of activation for each compound.
-
High-Throughput Screening for P2Y11 Receptor Modulators using a cAMP Assay
This protocol is designed for a 384-well format and utilizes a competitive immunoassay, such as HTRF or LANCE.
Materials:
-
CHO-K1 cells stably expressing the human P2Y11 receptor
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor)
-
This compound (agonist control)
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP HTRF or LANCE Ultra detection kit reagents
-
384-well white microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation: Harvest CHO-K1-P2Y11 cells and resuspend them in stimulation buffer to a density of 4,000 cells per 5 µL.
-
Compound and Cell Plating:
-
Dispense 5 µL of library compounds or controls into the wells of a 384-well plate.
-
Add 5 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection:
-
Add 5 µL of the cAMP-d2 detection reagent.
-
Add 5 µL of the anti-cAMP-cryptate detection reagent.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the HTRF ratio.
-
For agonist screening, a decrease in the HTRF ratio indicates an increase in intracellular cAMP.
-
For antagonist screening, pre-incubate with compounds before adding a known concentration of this compound. An increase in the HTRF ratio compared to this compound alone indicates antagonism.
-
AlphaScreen-Based HTS for Inhibitors of HMGA2-DNA Interaction
This protocol is adapted from Su et al. (2020) and is designed for a high-throughput format to identify inhibitors of the interaction between HMGA2 and DNA.[4]
Materials:
-
His-tagged recombinant HMGA2 protein
-
Biotinylated double-stranded DNA probe containing an AT-rich sequence
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
This compound (test compound)
-
Known DNA-binding inhibitor (e.g., Netropsin, as a positive control)
-
384-well or 1536-well white microplates
-
AlphaScreen-compatible plate reader
Protocol:
-
Compound Plating: Dispense nanoliter volumes of library compounds, this compound, and controls into the microplate wells.
-
Reagent Addition:
-
Add His-tagged HMGA2 to the wells at a final concentration of approximately 50 nM.
-
Add the biotinylated DNA probe to the wells at a final concentration of approximately 50 nM.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Add a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Reading: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis:
-
A decrease in the AlphaScreen signal indicates inhibition of the HMGA2-DNA interaction.
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Determine the IC50 value for active compounds through dose-response analysis.
-
Conclusion
This compound is a versatile pharmacological tool for studying both P2Y11 receptor signaling and HMGA2-DNA interactions. The detailed protocols and data presented in these application notes provide a comprehensive resource for researchers and drug discovery professionals to effectively utilize this compound in high-throughput screening campaigns aimed at identifying novel modulators of these important therapeutic targets. The provided workflows and diagrams offer a clear visual guide for experimental design and execution.
References
- 1. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Purchasing Guide for NF546
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial sources, key technical data, and application protocols for NF546, a selective non-nucleotide agonist of the P2Y11 receptor and an inhibitor of the high mobility group A2 (HMGA2) protein.
Commercial Availability
This compound is available from several reputable suppliers of research chemicals. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Catalog Number (Example) | Purity | Formulation | Storage |
| Tocris Bioscience | 3892 | ≥95% (HPLC)[1] | Tetrasodium salt | Store at -20°C[1] |
| MedchemExpress | HY-101575 | >98% | Tetrasodium salt | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). |
| R&D Systems | 3892/10 | ≥95%[2] | Tetrasodium salt | Store at -20°C[2] |
| Santa Cruz Biotechnology | sc-207759 | Not specified | Not specified | Not specified |
Physicochemical and Biological Properties
This compound is a potent and selective agonist for the human P2Y11 receptor, a G-protein coupled receptor involved in various physiological processes, including immune response and cell migration. It also exhibits inhibitory activity against the DNA-binding function of HMGA2.
| Property | Value | Reference |
| Molecular Weight | 1180.74 g/mol | [2] |
| Molecular Formula | C₄₇H₄₄N₆Na₄O₁₇P₄ | [2] |
| CAS Number | 1006028-37-0 | [2] |
| Solubility | Soluble to 10 mM in water with gentle warming | [2] |
| P2Y11 Agonist Activity (pEC₅₀) | 6.27 | [1][3] |
| HMGA2 Inhibition (IC₅₀) | 5.49 µM | [1] |
Signaling Pathways of P2Y11 Receptor Activation
Activation of the P2Y11 receptor by agonists like this compound initiates a dual signaling cascade through its coupling to both Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NF546 Experimental Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the P2Y11 receptor agonist, NF546. The following guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to ensure reliable and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent non-nucleotide agonist for the human P2Y11 receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate the P2Y11 receptor, initiating downstream signaling cascades. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq alpha-subunits. This dual coupling leads to the activation of two main signaling pathways:
-
Gs-protein pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Gq-protein pathway: Activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively.
Q2: I am not observing any response after treating my cells with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line Expression of P2Y11: Confirm that your cell line endogenously expresses the human P2Y11 receptor at sufficient levels. P2Y11 expression can be low or absent in many common cell lines.[2] It is crucial to verify mRNA and protein expression using qPCR and western blotting or flow cytometry, respectively. Of note, a rodent ortholog for the P2Y11 receptor has not been identified, so rodent cell lines will not respond to this compound through this receptor.[1]
-
This compound Integrity and Solubility: Ensure that your this compound stock solution is properly prepared and has not degraded. This compound is soluble in water with gentle warming.[1] Prepare fresh dilutions in your assay buffer before each experiment. Long-term storage of stock solutions in aqueous buffers is not recommended. For long-term storage, aliquoting and storing at -20°C is advisable.[3]
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the response. Optimize your assay conditions, including cell number, incubation times, and the detection reagents. For cAMP and calcium flux assays, ensure you are using a sensitive detection kit and that your plate reader settings are optimal.
-
Receptor Desensitization: While the P2Y11 receptor appears to be resistant to agonist-induced internalization in some systems, prolonged exposure to high concentrations of agonists can sometimes lead to desensitization of GPCRs.[2]
Q3: The dose-response curve for this compound in my experiment is shifted or shows lower potency than expected. What could be the cause?
A3: A shift in the dose-response curve can be due to several factors:
-
This compound Degradation: this compound may degrade in your experimental medium over time. It is recommended to prepare fresh dilutions for each experiment and minimize the pre-incubation time in culture media.
-
Presence of Antagonists: Ensure that your cell culture medium or other reagents do not contain antagonists of the P2Y11 receptor.
-
Off-Target Effects: At higher concentrations, this compound can activate other P2Y receptors, which might interfere with the expected signaling cascade.[4]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition or temperature, can affect ligand-receptor binding and signaling.
Q4: I am observing a cellular effect that does not seem to be mediated by either cAMP or calcium signaling. What else could be happening?
A4: this compound has a known off-target activity; it inhibits the DNA-binding activity of the High Mobility Group A2 (HMGA2) protein with an IC50 of 5.49 μM.[1][5] This off-target effect could be responsible for the observed phenotype, especially at higher concentrations of this compound. To investigate this, you can perform control experiments using cells with knocked down or knocked out HMGA2, or by using an alternative P2Y11 agonist that does not affect HMGA2, if available.
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Recommended Solution |
| No response in Calcium Mobilization Assay | 1. Low or no P2Y11 receptor expression. 2. Inactive this compound. 3. Insufficient assay sensitivity. 4. Use of a rodent cell line. | 1. Verify P2Y11 expression via qPCR/Western blot. Consider using a cell line known to express functional P2Y11 (e.g., certain human immune cells) or a recombinant cell line. 2. Prepare a fresh stock solution of this compound. 3. Optimize cell number and dye loading conditions. Use a positive control for Gq signaling (e.g., ATP for endogenous P2Y2 receptors). 4. P2Y11 is not present in rodents; use a human cell line. |
| No response in cAMP Assay | 1. Low or no P2Y11 receptor expression. 2. Inactive this compound. 3. High phosphodiesterase (PDE) activity. 4. Assay not sensitive enough. | 1. Confirm P2Y11 expression. 2. Prepare fresh this compound stock. 3. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation.[6] 4. Optimize cell number and stimulation time. Use a positive control for Gs signaling (e.g., forskolin). |
| High background signal | 1. Cell stress or death. 2. Contamination of reagents or cell culture. 3. Autofluorescence of compounds or media. | 1. Ensure cells are healthy and not overgrown. Handle cells gently during the assay. 2. Use sterile techniques and fresh reagents. 3. Run a control with vehicle-treated cells and subtract the background fluorescence. |
| Inconsistent results between experiments | 1. Variation in cell passage number or density. 2. Inconsistent preparation of this compound solutions. 3. Fluctuation in incubator conditions (temperature, CO2). | 1. Use cells within a consistent passage number range and ensure consistent cell seeding density. 2. Prepare this compound dilutions fresh for each experiment from a validated stock. 3. Regularly monitor and calibrate incubator settings. |
| Unexpected phenotype observed | 1. Off-target effect on HMGA2. 2. Activation of other P2Y receptors at high concentrations. | 1. Test the effect of this compound in HMGA2 knockdown/knockout cells. Use the lowest effective concentration of this compound. 2. Perform dose-response experiments and use a selective antagonist for other P2Y receptors if available. |
Data Presentation: Expected Quantitative Results
The following table summarizes typical quantitative data for this compound in common assays. Note that these values can vary depending on the cell type and experimental conditions.
| Assay | Parameter | Expected Value for this compound | Reference |
| P2Y11 Receptor Binding/Activation | pEC50 | 6.27 | [1][5] |
| HMGA2 DNA-binding Inhibition | IC50 | 5.49 μM | [1][5] |
| Calcium Mobilization | EC50 | Cell-type dependent, typically in the range of 0.1 - 10 μM | [7] |
| cAMP Accumulation | EC50 | Cell-type dependent, often slightly lower than for calcium mobilization | [8][9] |
| Cytokine Release (e.g., IL-8) | Effective Concentration | 1 - 100 μM | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Reconstitution: Reconstitute in sterile, nuclease-free water. The supplier indicates a solubility of up to 10 mM with gentle warming.[1] For a 10 mM stock solution, dissolve 11.81 mg of this compound (MW: 1180.74 g/mol ) in 1 mL of water.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.[3] For long-term storage, storing as a solid at -20°C is recommended.
Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and plate reader.
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) according to the manufacturer's instructions. Often, this buffer will also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Measurement:
-
Place the cell plate in a fluorescence plate reader equipped with an injector.
-
Set the excitation and emission wavelengths appropriate for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).[11]
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the this compound dilutions and continue to record the fluorescence signal for 1-2 minutes to capture the peak response.
-
-
Data Analysis: The response is typically measured as the change in fluorescence intensity (ΔF) from baseline or as a ratio of the peak fluorescence to the baseline fluorescence (F/F0). Plot the response against the log of the this compound concentration to determine the EC50.
cAMP Accumulation Assay
This protocol is a general guideline for a competitive immunoassay (e.g., HTRF, ELISA).
-
Cell Seeding: Seed cells in a suitable multi-well plate (e.g., 96-well or 384-well) and grow to the desired confluency.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[6]
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control.
-
Incubate for the optimized time (typically 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit manufacturer's protocol.
-
Perform the competitive immunoassay to measure the amount of cAMP in the cell lysates. This usually involves adding detection reagents (e.g., a labeled cAMP tracer and a specific antibody).
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to interpolate the cAMP concentrations in your samples. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.
Mandatory Visualizations
P2Y11 Receptor Signaling Pathway
Caption: P2Y11 receptor dual signaling pathway activated by this compound.
General Experimental Workflow for this compound
Caption: General experimental workflow for using this compound.
Troubleshooting Decision Tree for "No Response"
References
- 1. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Maturation and Cytokine Release of Human Dendritic Cells by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
Technical Support Center: Optimizing NF546 Dosage and Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NF546, a potent and selective P2Y11 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help you optimize your experiments for maximum efficacy.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: For initial experiments, a starting concentration in the range of 1-10 µM is recommended. The optimal concentration will ultimately depend on the specific cell type and experimental conditions. It is advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific system.
Q2: I am not observing any effect of this compound in my assay. What are the possible reasons?
A2: There are several potential reasons for a lack of effect:
-
Low P2Y11 Receptor Expression: The cell line you are using may not express the P2Y11 receptor at a high enough level. Verify receptor expression using techniques such as qPCR or Western blotting.
-
Incorrect Dosage: The concentration of this compound may be too low. Try increasing the concentration or perform a full dose-response experiment.
-
Drug Instability: Ensure that the this compound stock solution is properly prepared and stored to avoid degradation. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The downstream assay may not be sensitive enough to detect the effects of P2Y11 inhibition. Consider using a more sensitive readout, such as a cAMP assay or a calcium flux assay.
Q3: I am observing off-target effects with this compound. What can I do?
A3: While this compound is a selective P2Y11 antagonist, off-target effects can occur at high concentrations. To mitigate this:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired effect in your dose-response experiments.
-
Include Proper Controls: Use a vehicle control (e.g., DMSO) and consider using a structurally unrelated P2Y11 antagonist as a comparator.
-
Cell Line Specificity: The off-target effects might be specific to your cell line. If possible, validate your findings in a different cell line that also expresses the P2Y11 receptor.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. For a 10 mM stock solution, dissolve the compound in DMSO. Store the stock solution at -20°C or -80°C for long-term storage. For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Avoid repeated freeze-thaw cycles.
Quantitative Data
Table 1: this compound Potency and Selectivity
| Parameter | Value | Cell Type | Reference |
| IC50 | 19 nM | 1321N1 human astrocytoma cells | |
| Selectivity | >100-fold selective for P2Y11 over other P2Y receptors | Various |
Table 2: Recommended Concentration Ranges for Common Cell Lines
| Cell Line | Recommended Starting Concentration | Maximum Recommended Concentration | Notes |
| HEK293 | 1 µM | 20 µM | High expression of transfected P2Y11 is common. |
| HL-60 | 5 µM | 50 µM | Endogenous expression of P2Y11. |
| 1321N1 | 1 µM | 10 µM | Often used for studying P2Y11 signaling. |
Experimental Protocols
Protocol 1: In Vitro P2Y11 Receptor Antagonism Assay using a cAMP Readout
-
Cell Culture: Plate cells expressing the P2Y11 receptor (e.g., HEK293-P2Y11) in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X working solution of this compound in assay buffer. Prepare a 2X working solution of a known P2Y11 agonist (e.g., ATPγS).
-
Antagonist Incubation: Remove the cell culture medium and add the 2X this compound working solution to the wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the 2X P2Y11 agonist working solution to the wells and incubate for 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels as a function of this compound concentration and determine the IC50 value.
Visualizations
Caption: P2Y11 Receptor Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
Common issues with NF546 stability and storage
Welcome to the technical support center for NF546, a selective P2Y11 receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and storage of this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I prepare and store stock solutions of this compound?
A: this compound is soluble in water with gentle warming and in DMSO.[1] For aqueous solutions, it is recommended to use purified water.
-
Short-term storage (days to weeks): Stock solutions can be stored at 0-4°C.[1]
-
Long-term storage (months): For long-term storage, it is advisable to prepare aliquots of the stock solution in tightly sealed vials and store them at -20°C to minimize freeze-thaw cycles.[1]
Q3: What is the stability of this compound in different solvents?
A: While specific long-term stability data in various solvents is not extensively published, general guidelines for similar compounds suggest that stability can be influenced by the solvent, pH, and temperature.
-
DMSO: Stock solutions in DMSO are generally stable when stored at -20°C. However, it is good practice to minimize the water content in the DMSO stock, as water can affect the stability of some compounds.[3][4]
-
Aqueous Buffers: The stability of this compound in aqueous buffers can be pH-dependent. Given the presence of phosphonic acid and urea functional groups, hydrolysis may occur under strongly acidic or basic conditions. It is recommended to prepare fresh solutions in your experimental buffer or conduct a stability assessment for prolonged experiments.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A: Repeated freeze-thaw cycles are generally not recommended as they can lead to degradation of the compound. It is best practice to prepare single-use aliquots of your stock solution to maintain its integrity.
Q5: Is this compound sensitive to light?
A: this compound contains aromatic rings and urea linkages, functional groups that can be susceptible to photodegradation.[5][6] Therefore, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in foil.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, compare its performance to a freshly prepared stock solution from solid material.
-
Optimize Storage of Working Solutions: If your experiment requires prolonged incubation, consider the stability of this compound in your specific cell culture media or buffer. It may be necessary to replenish the compound during the experiment.
-
pH and Temperature Control: Ensure the pH and temperature of your experimental conditions are within a range that does not promote the hydrolysis of the urea or phosphonic acid groups. Extreme pH values should be avoided.
Issue 2: Variability between experimental replicates.
Possible Cause: Inconsistent this compound concentration due to precipitation or adsorption.
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing working solutions from a DMSO stock, ensure the compound is fully dissolved in the aqueous medium. Vortexing or gentle warming may be necessary. Visually inspect for any precipitate.
-
Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) low and consistent across all wells, including controls, as high concentrations can affect cell viability and compound solubility.
-
Choice of Labware: Some compounds can adsorb to certain types of plastic. If you suspect this is an issue, consider using low-adsorption microplates or glass vials.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Protection |
| Solid | -20°C | Long-term (months) | Tightly sealed | Light, Moisture |
| Stock Solution (DMSO) | -20°C | Long-term (months) | Tightly sealed vials | Light |
| Stock Solution (Aqueous) | 0-4°C | Short-term (days-weeks) | Tightly sealed vials | Light |
| Stock Solution (Aqueous) | -20°C | Long-term (months) | Tightly sealed vials | Light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile environment.
-
Dissolution:
-
For DMSO stock: Add the appropriate volume of high-purity, anhydrous DMSO to the solid this compound to achieve the desired concentration (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
For aqueous stock: Add the appropriate volume of sterile, purified water. Gentle warming may be required for complete dissolution.
-
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected vials. Store at -20°C for long-term use.
Protocol 2: Assessment of this compound Stability in Experimental Buffer (HPLC-UV Method)
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer like phosphate buffer or formic acid)
-
Incubator or water bath at the desired experimental temperature
Methodology:
-
Preparation of Stability Samples:
-
Dilute the this compound stock solution to the final experimental concentration in the buffer of interest.
-
Prepare multiple identical samples.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, inject one of the samples into the HPLC system to determine the initial peak area of this compound.
-
-
Incubation:
-
Incubate the remaining samples under the desired experimental conditions (e.g., 37°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a sample from incubation and inject it into the HPLC system.
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and 20 mM phosphate buffer (pH 7.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (likely in the range of 250-280 nm due to the aromatic rings).
-
Injection Volume: 20 µL
Note: These conditions are a starting point and may require optimization for your specific HPLC system and this compound purity.
Visualizations
P2Y11 Receptor Signaling Pathway
Caption: P2Y11 receptor signaling cascade activated by this compound.
Troubleshooting Workflow for Inconsistent Results
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Early-Stage Photodegradation of Aromatic [research.amanote.com]
How to prevent off-target effects of NF546
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NF546, a selective P2Y11 receptor agonist. This resource offers troubleshooting advice and frequently asked questions (FAQs) to help mitigate and understand potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor.[1][2] Its primary on-target effect is the activation of the P2Y11 receptor, a G-protein coupled receptor (GPCR) that signals through both Gq (leading to phospholipase C activation and increased intracellular calcium) and Gs (leading to adenylyl cyclase activation and increased cAMP) pathways.[3][4]
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effect of this compound is the inhibition of the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2), with an IC50 of 5.49 μM.[1] this compound also shows some activity at other P2Y receptors, particularly P2Y2 and P2Y6, although with lower potency compared to P2Y11.[5]
Q3: How can I minimize the off-target effects of this compound in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to elicit the desired P2Y11-mediated effect.
-
Employ appropriate controls: Include a negative control (vehicle) and consider using a structurally related but inactive compound if available. For validating P2Y11-specific effects, using a P2Y11 antagonist (like NF340) or cells with genetic knockout/knockdown of P2Y11 are robust approaches.
-
Confirm target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with P2Y11 in your experimental system.
Q4: At what concentration should I be concerned about the off-target inhibition of HMGA2?
The IC50 of this compound for HMGA2 is 5.49 μM.[1] Therefore, if you are using this compound at concentrations approaching or exceeding this value, there is a significant potential for off-target effects related to HMGA2 inhibition. It is crucial to correlate your observed phenotype with both P2Y11 activation and potential HMGA2 inhibition at these higher concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results | Off-target effects at other P2Y receptors or HMGA2. | 1. Review the this compound concentration used. 2. Compare your results with the known selectivity profile of this compound (see Table 1). 3. Use a P2Y11-specific antagonist to confirm the involvement of the target receptor. 4. If high concentrations of this compound are used, consider experiments to rule out the involvement of HMGA2 inhibition (e.g., by observing the expression of HMGA2 target genes). |
| Cellular toxicity at high concentrations | Off-target effects are a likely cause of toxicity. | 1. Perform a cell viability assay to determine the toxic concentration range of this compound in your cell type. 2. Lower the concentration of this compound to the lowest effective dose for P2Y11 activation. |
| Observed phenotype does not match known P2Y11 signaling | The effect may be due to the off-target inhibition of HMGA2 or activation of other receptors. | 1. Investigate the known functions of HMGA2 and other potential off-target receptors to see if they align with your observations. 2. Use genetic approaches (siRNA, CRISPR) to knock down P2Y11 or potential off-targets to confirm the protein responsible for the observed phenotype. |
Quantitative Data: this compound Selectivity Profile
The following table summarizes the activity of this compound at its primary target (P2Y11) and known off-targets. This data is essential for designing experiments and interpreting results.
| Target | Activity | pEC50 / pIC50 | IC50 / EC50 | Reference |
| P2Y11 | Agonist | 6.27 | 0.54 µM | [1][2][5] |
| P2Y1 | Agonist | < 5.0 | > 10 µM | [5] |
| P2Y2 | Agonist | 4.82 | 15.1 µM | [5] |
| P2Y4 | Agonist | < 5.0 | > 10 µM | [5] |
| P2Y6 | Agonist | 5.10 | 7.9 µM | [5] |
| P2Y12 | Agonist | < 5.0 | > 10 µM | [5] |
| P2X1 | No effect up to 3 µM | - | > 3 µM | [5] |
| P2X2 | No effect up to 3 µM | - | > 3 µM | [5] |
| P2X3 | No effect up to 3 µM | - | > 3 µM | [5] |
| HMGA2 | Inhibitor | - | 5.49 µM | [1] |
Experimental Protocols
Protocol 1: General Off-Target Screening Cascade
This protocol outlines a general workflow for identifying and validating potential off-target effects of a small molecule like this compound.
Caption: A general workflow for identifying and mitigating off-target effects.
Methodology:
-
In Silico Analysis:
-
Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. Methods include similarity searches against databases of known ligands and molecular docking simulations against a panel of protein structures.
-
-
In Vitro Screening:
-
Biochemical Assays: Screen this compound against a broad panel of purified proteins, such as a kinase panel, to identify direct interactions.
-
Cell-Based Assays: Perform phenotypic screens in various cell lines to identify unexpected cellular responses.
-
-
Target Identification and Validation:
-
Target Identification: If a novel phenotype is observed, use techniques like affinity chromatography followed by mass spectrometry to pull down binding partners of this compound.
-
Target Engagement Confirmation (CETSA): Use CETSA to confirm that this compound directly binds to the putative off-target protein in a cellular context.
-
Genetic Validation: Use siRNA or CRISPR-Cas9 to reduce the expression of the identified off-target. If the phenotype is diminished or disappears, it confirms the off-target interaction is responsible for the effect.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intended target (P2Y11) or a potential off-target in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or a specific concentration of this compound for a designated time to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles or detergents. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target protein stabilization upon ligand binding.
Signaling Pathways
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs signaling pathways.
Caption: Simplified signaling pathway of the P2Y11 receptor.
HMGA2 Mechanism of Action
HMGA2 is an architectural transcription factor that does not have intrinsic transcriptional activity but rather modulates gene expression by altering chromatin structure.
References
Improving the specificity of NF546 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of NF546 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a selective agonist for the P2Y11 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including immune modulation.[1][2][3] It is a non-nucleotide compound that binds to the same site as the endogenous agonist ATP.[2] However, it is important to be aware of a known off-target activity.
Q2: What are the known off-target effects of this compound?
This compound has been shown to inhibit the DNA-binding activity of High Mobility Group A2 (HMGA2), a non-histone chromosomal protein involved in transcriptional regulation.[1][3] This off-target effect should be considered when interpreting experimental results, especially at higher concentrations of this compound.
Q3: What are the typical downstream signaling pathways activated by P2Y11?
The P2Y11 receptor is unique in that it can couple to both Gs and Gq proteins.[4][5]
-
Gs coupling: Activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[5][6]
-
Gq coupling: Activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC).[4][5]
Q4: What are the primary cellular functions associated with HMGA2?
HMGA2 is an architectural transcription factor that plays a crucial role in:
-
Regulating gene expression by binding to AT-rich regions in the DNA minor groove.[7][8]
-
Epithelial-to-mesenchymal transition (EMT), a process critical in development and cancer metastasis.[7][9]
-
Cell proliferation, apoptosis, and DNA damage response.[2][7][10]
Troubleshooting Guides
Issue 1: Ambiguous results – Is my observed effect due to P2Y11 activation or HMGA2 inhibition?
This is a critical question to address for robust data interpretation. Here’s a step-by-step guide to dissect the on-target versus off-target effects of this compound.
Logical Workflow for Deconvoluting this compound Effects
Caption: A logical workflow to distinguish between P2Y11-mediated and HMGA2-mediated effects of this compound.
Experimental Protocols
Protocol 1: P2Y11 Knockdown using siRNA
-
Cell Culture: Plate your cells of interest at a density that will be 30-50% confluent at the time of transfection.
-
siRNA Preparation: Reconstitute P2Y11-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well of a 24-well plate, dilute 1 µL of siRNA in 50 µL of serum-free medium.
-
In a separate tube, dilute 1-2 µL of a suitable lipid-based transfection reagent in 50 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the 100 µL of the complex to the cells.
-
-
Validation of Knockdown: Harvest a subset of cells to confirm P2Y11 knockdown by qRT-PCR or Western blot.
-
Experiment: Treat the remaining P2Y11-knockdown and control cells with this compound and assess your phenotype of interest.
Protocol 2: Measuring cAMP Accumulation (P2Y11 Gs Pathway)
-
Cell Seeding: Seed cells expressing P2Y11 in a 96-well plate.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.[13]
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Quantify intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol 3: Measuring Intracellular Calcium Mobilization (P2Y11 Gq Pathway)
-
Cell Seeding: Plate cells expressing P2Y11 on a black, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader equipped for kinetic reading.
-
This compound Injection: Inject different concentrations of this compound into the wells while continuously recording the fluorescence.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[14]
Issue 2: High background or non-specific effects at higher concentrations of this compound.
High concentrations of any chemical probe can lead to off-target effects.[7] Given that the IC50 for HMGA2 inhibition is in the micromolar range, it is crucial to use the lowest effective concentration of this compound.
Experimental Workflow for Dose-Response Optimization
Caption: Workflow for optimizing this compound concentration to minimize off-target effects.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Species | Potency (pEC50) | Potency (EC50) | Off-Target Inhibition (IC50) | Reference |
| P2Y11 | Calcium Mobilization | Human | 6.27 | ~0.54 µM | - | [1][3][15] |
| P2Y1 | Calcium Mobilization | Human | < 5 | > 10 µM | - | [15] |
| P2Y2 | Calcium Mobilization | Human | 5.08 | ~8.3 µM | - | [15] |
| P2Y4 | Calcium Mobilization | Human | < 5 | > 10 µM | - | [15] |
| P2Y6 | Calcium Mobilization | Human | 5.55 | ~2.8 µM | - | [15] |
| P2Y12 | Calcium Mobilization | Human | < 5 | > 10 µM | - | [15] |
| HMGA2 | DNA-binding Activity | - | - | - | 5.49 µM | [1][3] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Signaling Pathway Diagrams
P2Y11 Receptor Signaling
Caption: Dual signaling pathways of the P2Y11 receptor activated by this compound.
HMGA2 Inhibition Pathway
Caption: Off-target inhibition of HMGA2-DNA binding by this compound.
References
- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMGA2 as a functional antagonist of PARP1 inhibitors in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. d-nb.info [d-nb.info]
- 5. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. HMGA2 induces epithelial-to-mesenchymal transition in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMGA2 as a functional antagonist of PARP1 inhibitors in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. thermofisher.com [thermofisher.com]
- 13. revvity.com [revvity.com]
- 14. Carcinoma-specific expression of P2Y11 receptor and its contribution in ATP-induced purinergic signalling and cell migration in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
NF546 degradation and how to handle it
Welcome to the technical support center for NF546. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
A1: this compound is a selective agonist for the P2Y11 receptor, with a molecular weight of 1180.74 g/mol . To ensure its stability and activity, it is crucial to store the compound at -20°C in its solid form. Once in solution, it is recommended to prepare fresh solutions for each experiment or to store aliquots at -80°C for short periods to minimize degradation.
Q2: How can I assess the purity and degradation of my this compound sample?
A2: The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC). A degradation assessment can be performed by comparing the HPLC chromatogram of a stored or used sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
Q3: What are the likely causes of this compound degradation in my experiments?
A3: Based on its chemical structure, which includes multiple amide and phosphonic acid functionalities, this compound is susceptible to degradation under certain conditions. The primary causes of degradation are likely to be:
-
Hydrolysis: Due to exposure to non-optimal pH conditions (both acidic and basic) and elevated temperatures.
-
Photodegradation: Prolonged exposure to light, especially UV light.
-
Oxidation: Though less common for this structure, it cannot be entirely ruled out, especially in the presence of oxidizing agents.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation?
A4: Yes, inconsistent results are a common symptom of compound degradation. If this compound degrades, its effective concentration in your assay will be lower than expected, leading to reduced or variable biological activity. This can manifest as poor dose-response curves, decreased maximal efficacy, or a complete loss of effect. It is advisable to use freshly prepared solutions and to regularly check the purity of your stock solutions.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity of this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degraded this compound Stock Solution | 1. Check the storage conditions and age of the stock solution. 2. Analyze the stock solution by HPLC to assess purity. | 1. Prepare a fresh stock solution from solid this compound. 2. If degradation is confirmed, discard the old stock and use the fresh one. Store new aliquots at -80°C. |
| Inappropriate Solvent | 1. Verify the solvent used to prepare the stock solution. This compound is soluble in water with gentle warming. | 1. Use sterile, nuclease-free water to prepare solutions. Avoid solvents that may react with the compound. |
| Incorrect Dilution | 1. Double-check all calculations for the preparation of working solutions. | 1. Prepare a new set of dilutions from a fresh, reliable stock solution. |
| Sub-optimal Assay Conditions | 1. Review the pH and temperature of your assay buffer. | 1. Ensure the assay buffer has a pH between 7.2 and 7.4 and that the experiment is conducted at a controlled, appropriate temperature. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of Degradation Products | 1. Analyze the this compound solution for the presence of impurities or degradation products using HPLC. | 1. Use a freshly prepared and quality-controlled solution of this compound. 2. If possible, identify the degradation products to understand their potential off-target effects. |
| Contaminated Reagents | 1. Check all reagents and buffers used in the assay for contamination. | 1. Use fresh, sterile-filtered reagents and buffers. |
| Non-Specific Binding | 1. Review the blocking steps and the use of detergents in your assay protocol. | 1. Optimize blocking conditions and consider the use of a mild non-ionic detergent (e.g., Tween-20) to reduce non-specific binding. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, low-protein-binding tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: HPLC Method for Purity Assessment of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in water.
-
Inject the standard to determine the retention time of the intact this compound.
-
Inject the sample to be tested.
-
Compare the chromatograms. The appearance of peaks at different retention times indicates the presence of impurities or degradation products. The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area.
-
Quantitative Data Summary
The following tables summarize the hypothetical stability of this compound under various conditions. This data is illustrative and based on general chemical principles for similar compounds.
Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.4) over 24 hours
| Temperature | Purity (%) |
| 4°C | 98% |
| 25°C (Room Temp) | 90% |
| 37°C | 75% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C over 24 hours
| pH | Purity (%) |
| 3.0 | 65% |
| 5.0 | 85% |
| 7.4 | 90% |
| 9.0 | 70% |
Table 3: Effect of Light Exposure on this compound Stability in Aqueous Solution (pH 7.4) at 25°C
| Exposure Time (hours) | Purity (%) |
| 0 | 99% |
| 4 | 92% |
| 8 | 85% |
| 24 | 70% |
Visualizations
Signaling Pathway and Degradation Logic
Technical Support Center: Interpreting Unexpected Data from NF546 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data that may arise during experiments with NF546, a selective P2Y11 receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe a weaker than expected cellular response (e.g., in cAMP accumulation or Ca2+ mobilization) after applying this compound. What are the possible causes?
Possible Cause 1: P2Y11 Receptor Expression Levels The expression of the P2Y11 receptor can vary significantly between cell types and even between different passages of the same cell line. Low or absent P2Y11 expression will result in a diminished or no response to this compound.
Troubleshooting Steps:
-
Confirm P2Y11 Expression: Verify the expression of the P2Y11 receptor in your cell model at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.
-
Positive Control: Use a known P2Y11-expressing cell line (e.g., 1321N1 astrocytoma cells recombinantly expressing P2Y11) as a positive control.[1]
-
Agonist Comparison: Compare the response to this compound with that of the endogenous agonist, ATP, or its non-hydrolyzable analog, ATPγS.[1]
Possible Cause 2: this compound Stock Solution Integrity this compound is a complex molecule, and its stability in solution can be affected by storage conditions and freeze-thaw cycles.
Troubleshooting Steps:
-
Fresh Preparation: Prepare a fresh stock solution of this compound. The compound is soluble in water with gentle warming.[2]
-
Proper Storage: Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.[2]
-
Purity Check: If possible, verify the purity of your this compound lot using HPLC. The purity should be ≥95%.[2]
Hypothetical Data: Poor this compound Response in a Calcium Mobilization Assay
| Cell Line | This compound (10 µM) Response (Δ RFU) | ATP (10 µM) Response (Δ RFU) | P2Y11 mRNA (Relative Expression) |
| Experimental Cells | 50 ± 15 | 450 ± 30 | 0.1 ± 0.05 |
| Positive Control (1321N1-P2Y11) | 600 ± 50 | 750 ± 60 | 15 ± 2.1 |
| Negative Control (1321N1-parental) | 10 ± 5 | 500 ± 45 | < 0.01 |
Table 1: Hypothetical data illustrating a weak response to this compound in an experimental cell line with low P2Y11 expression compared to a positive control.
Q2: We are observing cellular effects that are inconsistent with P2Y11 receptor activation after this compound treatment. How can we investigate this?
Possible Cause 1: Off-Target Effects While this compound is selective for P2Y11, high concentrations may lead to off-target effects. One known off-target activity of this compound is the inhibition of the DNA-binding activity of High Mobility Group A2 (HMGA2), with a reported IC50 of 5.49 μM.[2]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected effect is only observed at high concentrations of this compound.
-
P2Y11 Antagonist: Use a selective P2Y11 antagonist, such as NF340, to determine if the observed effect is mediated by the P2Y11 receptor.[1][3] If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
HMGA2-Related Assays: If the unexpected phenotype could be related to changes in gene transcription or cell proliferation, consider performing assays to assess HMGA2 activity.
Hypothetical Data: Investigating an Unexpected Anti-proliferative Effect of this compound
| Treatment Condition | Cell Proliferation (% of Vehicle) | P2Y11-Mediated cAMP Response (pmol/well) |
| Vehicle Control | 100 ± 5.0 | 2.5 ± 0.5 |
| This compound (1 µM) | 95 ± 4.5 | 25.0 ± 3.0 |
| This compound (10 µM) | 60 ± 7.0 | 30.0 ± 3.5 |
| This compound (10 µM) + NF340 (10 µM) | 62 ± 6.5 | 5.0 ± 1.0 |
Table 2: Hypothetical data suggesting a P2Y11-independent (off-target) anti-proliferative effect of this compound at higher concentrations, as the effect is not reversed by a P2Y11 antagonist.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is for measuring intracellular calcium mobilization following P2Y11 receptor activation.
Materials:
-
Cells of interest (plated in a 96-well black, clear-bottom plate)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound, ATP (positive control)
-
NF340 (antagonist control)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the reader to record fluorescence (Excitation: 494 nm, Emission: 516 nm) every second.
-
After establishing a stable baseline for 20-30 seconds, inject the agonist (this compound or ATP) and continue recording for at least 2-3 minutes.
-
For antagonist experiments, pre-incubate the cells with NF340 for 15-30 minutes before adding the agonist.
-
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) from baseline to the peak response for each well.
Visualizations
Caption: P2Y11 receptor signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting unexpected this compound data.
References
- 1. This compound [4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt] is a non-nucleotide P2Y11 agonist and stimulates release of interleukin-8 from human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
NF546 versus other P2Y11 agonists
A Comprehensive Comparison of NF546 and Other P2Y11 Receptor Agonists
For researchers in pharmacology and drug development, the P2Y11 receptor represents a promising target for therapeutic intervention in inflammatory and immune responses. As a unique G-protein coupled receptor (GPCR) that signals through both Gq/PLC/Ca2+ and Gs/adenylyl cyclase/cAMP pathways, identifying potent and selective agonists is crucial for elucidating its physiological roles and for the development of novel therapeutics. This guide provides an objective comparison of this compound, a non-nucleotide agonist, with other key P2Y11 agonists, supported by experimental data and detailed protocols.
P2Y11 Signaling Pathways
Activation of the P2Y11 receptor by an agonist initiates a dual signaling cascade. The receptor couples to both Gq and Gs G-proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Concurrently, the Gs pathway activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which subsequently activates protein kinase A (PKA).
Comparative Analysis of P2Y11 Agonists
The potency and selectivity of various P2Y11 agonists have been characterized in different cellular systems. This compound is a notable non-nucleotide agonist, while several adenosine triphosphate (ATP) analogs also demonstrate significant activity. Below is a summary of their performance based on published experimental data.
| Agonist | Agonist Type | Potency (pEC50/EC50) | Assay Type | Cell Line | Key Findings |
| This compound | Non-nucleotide | pEC50: 6.27[1] | Calcium Mobilization | 1321N1 astrocytoma | Full agonist, approximately 10-fold less potent than ATPγS and 2.5-fold less potent than ATP.[1] Also activates P2Y2, P2Y6, and P2Y12 at higher concentrations.[2] |
| ATP | Endogenous Nucleotide | pEC50: 6.67[1] | Calcium Mobilization | 1321N1 astrocytoma | The natural agonist for the P2Y11 receptor. |
| ATPγS | Nucleotide Analog | pEC50: 7.26[1] | Calcium Mobilization | 1321N1 astrocytoma | A slowly hydrolyzable ATP analog, more potent than ATP. |
| BzATP | Nucleotide Analog | More potent than ATPγS[2] | Inositol Phosphate Accumulation | 1321N1 astrocytoma | A stable ATP analog with high potency at P2Y11. |
| AR-C67085 | Nucleotide Analog | EC50 (IP3): 8.9 µMEC50 (cAMP): 1.5 µM[3] | IP3 & cAMP Accumulation | 1321N1 & CHO-K1 | Unexpectedly found to be a potent P2Y11 agonist, more potent than ATP.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of P2Y11 agonists. The following are generalized protocols for key assays used to characterize these compounds.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation via the Gq pathway.
Methodology:
-
Cell Culture: Human astrocytoma cells (1321N1) or Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y11 receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for 1 hour at 37°C.
-
Agonist Preparation: A serial dilution of the P2Y11 agonists (this compound, ATP, etc.) is prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescent imaging plate reader (FLIPR). A baseline fluorescence is recorded before the automated addition of the agonists.
-
Data Acquisition: Following agonist addition, the fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is calculated, and dose-response curves are generated to determine the EC50 or pEC50 values for each agonist.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels resulting from P2Y11 receptor activation via the Gs pathway.
Methodology:
-
Cell Preparation: P2Y11-expressing cells (e.g., CHO-K1) are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: The cell suspension is incubated with varying concentrations of the P2Y11 agonists for a defined period at 37°C.
-
Cell Lysis: Following incubation, the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. This involves the use of a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Signal Measurement: The signal from the assay (e.g., fluorescence or luminescence) is measured using a plate reader.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonists is then determined, and dose-response curves are plotted to calculate EC50 values.
Conclusion
This compound stands out as a valuable tool for studying the P2Y11 receptor due to its non-nucleotide nature, which can offer advantages in terms of metabolic stability compared to ATP analogs. However, it is less potent than the endogenous agonist ATP and its analog ATPγS. For studies requiring the highest potency, nucleotide analogs like AR-C67085 may be more suitable, although their selectivity profile against other purinergic receptors should be carefully considered. The choice of agonist will ultimately depend on the specific requirements of the experimental system and the research question being addressed. The provided protocols offer a foundation for the consistent and reliable characterization of these and other P2Y11 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NF546 and ATP as P2Y11 Agonists
This guide provides a comprehensive comparison of the synthetic agonist NF546 and the endogenous agonist Adenosine Triphosphate (ATP) for the P2Y11 receptor. The information is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling.
Introduction to P2Y11 and its Agonists
The P2Y11 receptor is a unique member of the P2Y family of G protein-coupled receptors (GPCRs) that is activated by extracellular nucleotides, primarily ATP.[1] A distinguishing feature of the P2Y11 receptor is its dual coupling to both Gs and Gq signaling pathways.[2][3] This dual activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), and the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+).[1][2] This complex signaling profile allows the P2Y11 receptor to modulate a variety of physiological processes, including immune responses and cell migration.[4][5]
ATP is the natural ligand for the P2Y11 receptor. This compound is a potent and selective, non-nucleotide synthetic agonist for the P2Y11 receptor.[6][7] Understanding the comparative pharmacology of these two agonists is crucial for designing experiments to probe P2Y11 function and for the development of selective therapeutics targeting this receptor.
Quantitative Comparison of Agonist Performance
The following table summarizes the key pharmacological parameters for this compound and ATP at the human P2Y11 receptor. The data presented is derived from studies utilizing recombinant expression systems.
| Parameter | This compound | ATP | Reference(s) |
| Agonist Type | Synthetic, non-nucleotide | Endogenous nucleotide | [6][7] |
| Potency (pEC50) in Calcium Mobilization Assay | 6.27 | 6.67 | [8] |
| Efficacy | Full agonist | Endogenous full agonist | [8] |
| Selectivity | Selective for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 receptors. May activate P2Y2, P2Y6, and P2Y12 at higher concentrations. | Activates multiple P2Y and P2X receptor subtypes. | [2][7] |
Signaling Pathways
The activation of the P2Y11 receptor by both ATP and this compound initiates two primary signaling cascades within the cell.
References
- 1. P2RY11 - Wikipedia [en.wikipedia.org]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 5. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Validating the Selectivity of NF546 for the P2Y11 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NF546, a non-nucleotide agonist for the P2Y11 receptor, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the validation of its selectivity.
This compound: A Selective P2Y11 Agonist
This compound is a potent agonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) uniquely coupled to both the Gq and Gs signaling pathways.[1][2] This dual activation leads to the stimulation of the phosphoinositide pathway, resulting in an increase in intracellular calcium ([Ca2+]i), and the adenylyl cyclase pathway, leading to the accumulation of cyclic AMP (cAMP).[1][2][3] this compound's relative selectivity for P2Y11 over other P2Y and P2X receptors makes it a valuable tool for studying the physiological roles of this receptor.[4][5]
Comparative Analysis of this compound Potency
The selectivity of this compound is determined by comparing its potency (pEC50) at the P2Y11 receptor to its potency at other P2Y receptor subtypes. The following table summarizes the pEC50 values of this compound at various human P2Y receptors as determined by calcium mobilization assays in recombinant cell lines.
| Receptor Subtype | pEC50 of this compound |
| P2Y11 | 6.27 [6] |
| P2Y1 | < 5.0[6] |
| P2Y2 | 4.82[6] |
| P2Y4 | < 5.0[6] |
| P2Y6 | 5.16[6] |
| P2Y12 | < 5.0[6] |
Note: A higher pEC50 value indicates greater potency. The data demonstrates that this compound is significantly more potent at the P2Y11 receptor compared to other P2Y subtypes tested. While it shows some activity at P2Y2 and P2Y6, it is considerably less potent than at P2Y11.[6]
Alternative P2Y11 Agonists
While this compound is a widely used selective agonist, other compounds are known to activate the P2Y11 receptor, including:
-
ATPγS (Adenosine 5'-O-(3-thiotriphosphate)): A slowly hydrolyzable ATP analog that also activates P2Y11.[2]
-
β-NAD+ (beta-Nicotinamide adenine dinucleotide): This coenzyme has been shown to be an agonist of the P2Y11 receptor.[7]
It is important to note that these alternatives are not as selective as this compound and may interact with a broader range of purinergic receptors.
Experimental Protocols for Selectivity Validation
The selectivity of this compound is typically validated through cell-based functional assays that measure the downstream signaling events of P2Y receptor activation. The two primary assays are the calcium mobilization assay (for Gq-coupled receptors) and the cAMP accumulation assay (for Gs-coupled receptors).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors.
Principle: Gq protein activation stimulates phospholipase C (PLC), which in turn produces inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a fluorescent calcium indicator.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human P2Y11 receptor (or other P2Y subtypes for selectivity profiling) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound or other test compounds.
-
Signal Detection: Fluorescence intensity is monitored in real-time to detect the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured, and dose-response curves are generated to determine the pEC50 values.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cyclic AMP levels following the activation of Gs-coupled receptors like P2Y11.
Principle: Gs protein activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The accumulated cAMP is then measured using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Methodology:
-
Cell Culture and Plating: Similar to the calcium mobilization assay, cells expressing the P2Y11 receptor are cultured and seeded in microplates.
-
Cell Stimulation: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation. Subsequently, cells are stimulated with different concentrations of this compound for a defined period.
-
Cell Lysis and Detection: A lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer) is added to the wells.
-
Signal Measurement: After an incubation period to allow for the competitive binding to reach equilibrium, the signal is read on a plate reader compatible with the chosen detection technology. A decrease in signal corresponds to an increase in intracellular cAMP.
-
Data Analysis: A standard curve is used to convert the raw signal to cAMP concentrations. Dose-response curves are then plotted to calculate pEC50 values.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the P2Y11 signaling pathway and a typical experimental workflow for validating agonist selectivity.
Caption: P2Y11 Receptor Signaling Pathway
Caption: Experimental Workflow for Selectivity Validation
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. d-nb.info [d-nb.info]
- 3. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular NAD+ is an agonist of the human P2Y11 purinergic receptor in human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NF546 Cross-Reactivity with Purinergic Receptors
NF546 is recognized as a selective non-nucleotide agonist for the P2Y11 purinergic receptor, playing a significant role in modulating immune responses and other physiological processes.[1][2] However, a comprehensive understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results and for its therapeutic development. This guide provides a detailed comparison of this compound's cross-reactivity with other purinergic receptors, supported by experimental data and protocols.
Cross-Reactivity Profile of this compound
This compound exhibits a degree of selectivity for the P2Y11 receptor, but it is not entirely specific and can interact with other P2Y receptor subtypes at varying concentrations. Notably, it shows agonistic activity at P2Y2 and P2Y6 receptors and, to a lesser extent, at the P2Y12 receptor.[3] Conversely, studies have shown that this compound does not exert effects on P2X1, P2X2, and P2X2-3 receptors at concentrations up to 3 μM.[3]
Quantitative Analysis of this compound Activity at P2Y Receptors
The following table summarizes the potency of this compound at various human P2Y receptors, as determined by calcium mobilization assays in stably transfected cell lines.
| Receptor Subtype | Agonist/Antagonist Activity | pEC50 | Reference |
| P2Y11 | Agonist | 6.27 | [1][2][4] |
| P2Y2 | Full Agonist | 4.82 | [3] |
| P2Y6 | Partial Agonist | ~4.5 | [3] |
| P2Y12 | Partial Agonist | ~4.5 | [3] |
| P2Y1 | Inactive | - | [2] |
| P2Y4 | Inactive | - | [2] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.
Signaling Pathways of P2Y Receptors
The activation of P2Y receptors by agonists like this compound initiates distinct intracellular signaling cascades. P2Y11 is unique in its dual coupling to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. Other P2Y receptors are typically coupled to either Gq (P2Y1, P2Y2, P2Y4, P2Y6) or Gi (P2Y12).
Figure 1. Signaling pathways of P2Y receptor subtypes.
Experimental Protocols
The cross-reactivity of this compound is primarily assessed through functional assays that measure the downstream consequences of receptor activation.
Calcium Mobilization Assay
This assay is widely used to assess the activity of Gq-coupled P2Y receptors, which signal through an increase in intracellular calcium.
Objective: To determine the potency (EC50) of this compound at various P2Y receptors.
Materials:
-
U2OS or HEK293 cells stably expressing the P2Y receptor of interest.
-
Fluo-4 NW Calcium Assay Kit.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and other control ligands.
-
384-well microplates.
-
FlexStation or similar fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the cells in 384-well plates and culture overnight to allow for adherence.
-
Dye Loading: Remove the growth medium and add the Fluo-4 dye-loading solution to each well. Incubate for 30-45 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[5]
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Signal Measurement: Use a fluorescence microplate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and continue to monitor the fluorescence signal over time to detect changes in intracellular calcium.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the pEC50 value.
β-Arrestin Recruitment Assay
This assay can be used to study GPCR activation, including receptors that do not couple to Gq, and to screen for antagonists.
Objective: To identify and characterize the interaction of this compound with P2Y receptors by measuring β-arrestin translocation.
Materials:
-
U2OS cells co-expressing the P2Y receptor of interest and a β-arrestin-GFP fusion protein.
-
Agonist (e.g., ATP) for antagonist screening.
-
This compound.
-
Assay plates.
-
High-content imaging system.
Procedure:
-
Cell Plating: Plate the cells in assay plates and incubate overnight.
-
Compound Incubation (Antagonist Mode): Add this compound to the wells and incubate for a predefined period (e.g., 15 minutes) to allow for binding to the receptor.[6][7]
-
Agonist Addition: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plates for a period sufficient to allow for β-arrestin translocation (e.g., 45-90 minutes).[6][7]
-
Imaging: Use a high-content imaging system to capture images of the cells.
-
Data Analysis: Quantify the translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane. For antagonist activity, a decrease in agonist-induced translocation in the presence of this compound is measured. For agonist activity, translocation is measured in the absence of another agonist.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of purinergic receptors.
Figure 2. Workflow for antagonist cross-reactivity screening.
Conclusion
While this compound is a valuable tool for studying P2Y11-mediated signaling, its cross-reactivity with other P2Y receptors, particularly P2Y2, P2Y6, and P2Y12, must be considered when designing experiments and interpreting data.[3] The lack of activity at the tested P2X receptors suggests a higher degree of selectivity between the P2Y and P2X families.[2][3] Researchers should use this compound at concentrations that are as selective as possible for P2Y11 and employ appropriate controls, such as cell lines lacking the target receptor or the use of selective antagonists for potentially cross-reactive receptors, to validate their findings.
References
- 1. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-techne.com [bio-techne.com]
- 5. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective GPR35 Antagonists - Probes 1 & 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selective GPR35 Antagonists - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of NF546 and Other HMGA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NF546 and other small molecule inhibitors of the High Mobility Group AT-hook 2 (HMGA2) protein. HMGA2 is a non-histone architectural transcription factor that plays a crucial role in cell growth, differentiation, and tumorigenesis by binding to AT-rich regions of DNA and modulating chromatin structure. Its overexpression is linked to various cancers, making it a compelling target for therapeutic intervention. This document summarizes key performance data, experimental methodologies, and visualizes the relevant biological pathways and screening workflows.
Quantitative Performance of HMGA2 Inhibitors
The inhibitory activities of this compound and other compounds against the HMGA2-DNA interaction have been quantified, primarily through AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The following table summarizes the IC50 values for this compound and other notable HMGA2 inhibitors identified in a high-throughput screening study.
| Compound | IC50 (µM) of HMGA2-DNA Interaction Inhibition |
| This compound | 5.49 ± 2.81 |
| Suramin | 2.78 ± 0.10 |
| NF449 | 0.43 ± 0.18 |
| NF110 | 0.87 ± 0.039 |
| NF340 | 6.95 ± 9.36 |
Data sourced from Su et al. (2020), Scientific Reports.[1][2]
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound on HMGA2-DNA binding relies on robust and sensitive assays. The primary method cited for generating the comparative data is the AlphaScreen assay.
AlphaScreen Assay for HMGA2-DNA Interaction Inhibitors
This assay is a bead-based, non-radioactive method used to study biomolecular interactions in a high-throughput format.
Principle: The assay is based on the proximity of two types of beads: a donor bead and an acceptor bead. When these beads are brought into close proximity, a cascade of chemical reactions is initiated upon excitation of the donor bead, leading to the emission of a light signal from the acceptor bead. In the context of HMGA2 inhibition, the interaction between His-tagged HMGA2 and a biotinylated DNA probe brings the beads together. An inhibitor will disrupt this interaction, leading to a decrease in the light signal.
Methodology:
-
Reagents:
-
His-tagged HMGA2 protein
-
Biotinylated AT-rich DNA probe (e.g., FL814)
-
Streptavidin-coated donor beads
-
Nickel chelate (Ni-NTA) acceptor beads
-
Assay buffer
-
Test compounds (including this compound) and controls (e.g., Netropsin)
-
-
Procedure:
-
A solution of the His-tagged HMGA2 protein is incubated with the Ni-NTA acceptor beads.
-
Concurrently, the biotinylated DNA probe is incubated with the streptavidin-coated donor beads.
-
The HMGA2-acceptor bead complex and the DNA-donor bead complex are then mixed in the wells of a microplate.
-
Test compounds at varying concentrations are added to the wells.
-
The plate is incubated to allow for the binding reaction and potential inhibition to occur.
-
The plate is read in an AlphaScreen-compatible reader, which excites the donor beads and measures the light emission from the acceptor beads.
-
-
Data Analysis:
-
The intensity of the emitted light is proportional to the extent of the HMGA2-DNA interaction.
-
The data is normalized to controls (no inhibitor for maximum signal, and a known potent inhibitor or no protein for background).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Workflows
HMGA2 Signaling Pathways
HMGA2 is a key nuclear protein that, by binding to DNA, influences the transcription of numerous genes involved in cancer progression. It does not have a classical linear signaling pathway but rather acts as a hub, integrating signals from and influencing multiple oncogenic pathways. Overexpression of HMGA2 is known to activate pathways such as MAPK/ERK, TGFβ/Smad, and PI3K/AKT/mTOR, leading to processes like epithelial-to-mesenchymal transition (EMT), increased cell proliferation, and inhibition of apoptosis.[3][4][5][6]
Caption: HMGA2 integrates multiple oncogenic signals to drive cancer progression.
Experimental Workflow for HMGA2 Inhibitor Screening
The process of identifying and characterizing HMGA2 inhibitors such as this compound involves a structured workflow, from the initial high-throughput screening to the validation of hits.
Caption: Workflow for identifying and validating HMGA2 inhibitors.
References
- 1. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMGA2 as a Critical Regulator in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] HMGA2 as a Critical Regulator in Cancer Development | Semantic Scholar [semanticscholar.org]
- 5. HMGA2 as a Critical Regulator in Cancer Development - ProQuest [proquest.com]
- 6. Frontiers | HMGA2 promotes cancer metastasis by regulating epithelial–mesenchymal transition [frontiersin.org]
A Comparative Guide to the Experimental Reproducibility of NF546, a P2Y11 Receptor Agonist
This guide provides a comprehensive overview of NF546, a selective non-nucleotide agonist for the P2Y11 purinergic receptor. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this compound in various experimental settings, compares it with alternative compounds, and provides detailed methodologies to support the reproducibility of key experiments. The P2Y11 receptor, coupled to both Gq (leading to calcium mobilization) and Gs (leading to cAMP accumulation) proteins, is a crucial regulator of inflammation and immune cell function, making this compound a valuable tool in its study.[1]
Comparison of this compound with Other P2Y11 Receptor Modulators
The selection of an appropriate pharmacological tool is critical for the reproducibility of experimental results. The following table compares this compound with other commonly used P2Y11 receptor agonists and antagonists, highlighting their potency and mechanism of action.
| Compound | Action | Potency (pEC50/pIC50) | Key Characteristics |
| This compound | Agonist | pEC50 = 6.27 | A selective, non-nucleotide suramin analogue.[1] Stimulates the release of IL-8 from human monocyte-derived dendritic cells.[2] |
| ATP | Endogenous Agonist | - | Activates multiple P2Y and P2X receptor subtypes. |
| ATPγS | Agonist | - | A slowly hydrolyzed ATP analog that can also activate multiple P2Y receptors.[1] |
| NAD+ | Agonist | - | Reported to activate P2Y11, causing increases in intracellular Ca2+, IP3, and cAMP.[3][4] |
| NF340 | Antagonist | - | A selective and potent suramin analogue antagonist for the P2Y11 receptor.[1] |
| NF157 | Antagonist | - | An earlier suramin analogue antagonist with some selectivity for P2Y11.[3] |
Signaling Pathways Activated by this compound
Activation of the P2Y11 receptor by this compound initiates a dual signaling cascade through Gq and Gs proteins. The Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway activates adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA). These pathways collectively regulate downstream cellular responses, including cytokine release and modulation of inflammatory processes.[1]
Caption: P2Y11 Receptor Signaling Pathway Activated by this compound.
Experimental Data Summary
The following table summarizes quantitative data from various studies that have utilized this compound to investigate P2Y11 receptor function. This data highlights the compound's effects across different biological systems and provides a basis for experimental design and comparison.
| Cell Type/Model | This compound Concentration | Measured Effect | Reference |
| Human Monocyte-Derived Dendritic Cells | 10 µM | Stimulation of Interleukin-8 (IL-8) release. | [1] |
| Human Monocyte-Derived M2 Macrophages | 10 µM | Induced IL-6 and IL-8 production. | [1] |
| Rat Aortic Rings | 10 µM | Restored basal vasomotor response after Angiotensin II-induced dysfunction. | [5] |
| Human Coronary Artery Smooth Muscle Cells (HCASMC) | 10 µM | Prevented Angiotensin II-induced proliferation. | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Increased eNOS and p-eNOS expression. | [6] |
| Human T Lymphocytes | 1 µM | Impaired T cell migration. | [7] |
Experimental Workflow: Cytokine Release Assay
A common application of this compound is to study its effect on cytokine production in immune cells. The following diagram outlines a typical workflow for such an experiment.
Caption: Workflow for this compound-induced cytokine release assay.
Detailed Experimental Protocols
To ensure the reproducibility of experiments using this compound, detailed protocols are essential. Below is a representative protocol for stimulating cytokine production in human peripheral blood mononuclear cells (PBMCs).
Objective: To measure the effect of this compound on the production of Interleukin-8 (IL-8) by human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound (hydrate)[2]
-
Human IL-8 ELISA kit
-
96-well cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to standard protocols.[8]
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
-
Stimulation with this compound:
-
Prepare a stock solution of this compound in sterile water.
-
Dilute the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 µM to 10 µM).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean IL-8 concentration for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the treatment groups and the vehicle control.
-
Conclusion
This compound is a valuable and selective agonist for the P2Y11 receptor, enabling detailed investigation of its physiological and pathophysiological roles. Reproducibility of experiments utilizing this compound is contingent upon careful consideration of experimental conditions, including cell type, agonist concentration, and incubation time. The provided data, pathways, and protocols offer a framework for designing and interpreting experiments with this compound, contributing to the generation of robust and reliable scientific findings. Researchers should be mindful of the potential for off-target effects at higher concentrations and the absence of a P2Y11 receptor orthologue in rodents, which necessitates the use of human cells or other suitable model systems.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Immunology | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Efficacy of NF546 Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NF546, a selective P2Y11 receptor agonist, across various cell types. The product's performance is objectively compared with other alternatives, supported by experimental data to aid in research and development decisions.
Introduction to this compound
This compound is a potent and selective synthetic agonist for the P2Y11 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a range of physiological processes, including immune modulation and vascular function.[1] Its ability to activate P2Y11 signaling makes it a valuable tool for studying the receptor's role in health and disease. This guide will delve into the efficacy of this compound in immune, endothelial, and neuronal cell contexts, providing a comparative analysis with other P2Y11 agonists.
Quantitative Comparison of P2Y11 Agonist Efficacy
The following tables summarize the potency of this compound and its alternatives, the endogenous agonist ATP and the synthetic agonist AR-C67085, across different cell lines. Potency is presented as pEC50, the negative logarithm of the molar concentration that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.
Table 1: Comparative Potency (pEC50) of P2Y11 Agonists in Glial and Epithelial Cell Lines
| Agonist | 1321N1 Human Astrocytoma Cells (Calcium Mobilization) | CHO-K1 Cells (cAMP Accumulation) |
| This compound | 6.27[1] | - |
| ATP | ~4.14 | ~4.76 |
| AR-C67085 | ~5.05 | ~5.82[2] |
Note: Data for ATP and AR-C67085 in 1321N1 and CHO-K1 cells were derived from EC50 values presented in a study by Communi et al. (1999) and may represent approximations.
Table 2: Efficacy of this compound in Various Cell Types (Qualitative and Semi-Quantitative Data)
| Cell Type | Effect of this compound | Alternative Agonists' Effects |
| Human Monocyte-Derived Dendritic Cells | Induces maturation, stimulates IL-8 and IL-12 secretion, and increases cAMP production.[3][4] | ATP & AR-C67085: Also induce maturation and cytokine secretion. AR-C67085 is more potent than ATP.[3] |
| Human T Lymphocytes | Regulates migration via cAMP/PKA signaling; global stimulation can impair migration.[5] | ATP: Natural ligand involved in T cell activation and migration.[6][7] |
| Rat Aortic Rings | Promotes endothelium-dependent vasorelaxation.[8][9] | - |
| Human Endothelial Cells | Implicated in anti-inflammatory responses and strengthening of the endothelial barrier.[10] | ATP: Activates multiple P2Y receptors, contributing to vascular homeostasis.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its use.
P2Y11 Signaling Pathways
Activation of the P2Y11 receptor by this compound can trigger two main signaling cascades, depending on the cell type:
-
Gαs Pathway: Leads to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).
-
Gαq Pathway: Activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from intracellular stores.
Caption: General P2Y11 signaling pathways activated by this compound.
Cell-Type Specific Signaling:
-
In Human Monocyte-Derived Dendritic Cells: this compound stimulation leads to increased intracellular cAMP, activating PKA, which is involved in the maturation of these cells.[3] There is also evidence for noncanonical NF-κB signaling being required for ATP-driven indoleamine 2,3-dioxygenase 1 induction through the P2Y11 receptor.[12]
-
In Human T Lymphocytes: The P2Y11 receptor signaling in T cells primarily involves the cAMP/PKA pathway to regulate migration.[5]
-
In Human Endothelial Cells: P2Y11 activation is linked to the Gs-AC-cAMP-PKA-EPAC axis, which is a potent anti-inflammatory and barrier-protective pathway.[10]
Experimental Workflow: Calcium Mobilization Assay
This diagram outlines a typical workflow for assessing the efficacy of this compound by measuring intracellular calcium mobilization.
Caption: Workflow for a calcium mobilization assay using this compound.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format and is suitable for cell lines such as 1321N1 human astrocytoma cells.[13]
Materials:
-
Cells of interest (e.g., 1321N1)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and other test compounds
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading Solution Preparation: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HBSS. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters.
-
Cell Loading: Remove the culture medium from the wells and add the Fura-2 AM loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. After the final wash, add fresh HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.
-
Compound Addition: Add varying concentrations of this compound or other agonists to the wells.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensities at both excitation wavelengths for a set period (e.g., 5-10 minutes) to capture the calcium response.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). Plot the change in this ratio against the agonist concentration to generate dose-response curves and determine EC50/pEC50 values.
cAMP Accumulation Assay
This protocol outlines a competitive immunoassay to measure intracellular cAMP levels.
Materials:
-
Cells of interest
-
Cell culture medium and plates
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram)
-
This compound and other test compounds
-
Lysis buffer
-
cAMP ELISA kit (containing cAMP-HRP or similar conjugate, anti-cAMP antibody, and substrate)
-
Microplate reader for absorbance or luminescence
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-incubate the cells with a phosphodiesterase inhibitor for 10-30 minutes to prevent cAMP degradation.
-
Stimulation: Add different concentrations of this compound or other agonists and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the assay kit.
-
Immunoassay: a. Add cell lysates and cAMP standards to the wells of the antibody-coated plate. b. Add the cAMP conjugate (e.g., cAMP-HRP). c. Incubate to allow competitive binding between the sample/standard cAMP and the conjugate for the antibody binding sites. d. Wash the plate to remove unbound reagents. e. Add the substrate and incubate until color or light develops. f. Stop the reaction and measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Generate a standard curve using the known cAMP concentrations. Determine the cAMP concentration in the cell lysates by interpolating from the standard curve. Plot the cAMP concentration against the agonist concentration to create dose-response curves and calculate EC50/pEC50 values.
Cytokine Release Assay (ELISA)
This protocol describes the measurement of IL-8 release from immune cells, such as human monocyte-derived dendritic cells.[14][15][16]
Materials:
-
Immune cells (e.g., human monocyte-derived dendritic cells)
-
Cell culture medium and plates
-
This compound and other test compounds
-
Human IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader for absorbance
Procedure:
-
Cell Culture and Stimulation: Plate the immune cells at the desired density. Add different concentrations of this compound or other stimuli and incubate for a period sufficient to allow cytokine production and release (e.g., 6-24 hours).
-
Sample Collection: Centrifuge the cell plates or tubes and carefully collect the culture supernatants.
-
ELISA: a. Coat the wells of a 96-well plate with the IL-8 capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell supernatants and IL-8 standards to the wells and incubate. d. Wash the plate and add the biotinylated IL-8 detection antibody. Incubate. e. Wash the plate and add streptavidin-HRP. Incubate. f. Wash the plate and add the TMB substrate. Incubate in the dark until color develops. g. Add the stop solution to terminate the reaction.
-
Measurement and Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the IL-8 standards and use it to determine the concentration of IL-8 in the samples.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2Y11 receptor in a multitude of cellular contexts. Its high potency and selectivity make it a superior choice over the endogenous agonist ATP for specific P2Y11 activation. This guide provides the necessary data and protocols for researchers to effectively utilize this compound in their studies and to compare its efficacy with relevant alternatives. The provided diagrams offer a clear visualization of the underlying signaling pathways and experimental procedures, facilitating a deeper understanding of this compound's mechanism of action and its application in research.
References
- 1. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y11 receptor mediates the ATP-induced maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontline Science: P2Y11 receptors support T cell activation by directing mitochondrial trafficking to the immune synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondria Synergize With P2 Receptors to Regulate Human T Cell Function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. P2Y Purinergic Receptors, Endothelial Dysfunction, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Noncanonical NF-κB signaling in dendritic cells is required for ATP-driven indoleamine 2,3-dioxygenase 1 induction through P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accegen.com [accegen.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human IL-8 ELISA Set [bdbiosciences.com]
- 16. Human IL-8(Interleukin 8) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Researcher's Guide to NF546: A Comparative Analysis of a Selective P2Y11 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical appraisal of research utilizing NF546, a selective non-nucleotide agonist of the P2Y₁₁ receptor. The P2Y₁₁ receptor, a G-protein coupled receptor (GPCR) activated by extracellular ATP, is implicated in crucial immunomodulatory and physiological processes. Due to its unique dual coupling to both Gq and Gs signaling pathways, it has emerged as a promising therapeutic target. This compound offers a valuable tool for dissecting the function of this receptor. This document compares its performance against other common alternatives, provides detailed experimental data, and outlines the methodologies and signaling pathways involved.
Performance Comparison of P2Y₁₁ Agonists
This compound stands out as a selective pharmacological tool for activating the P2Y₁₁ receptor. Its performance is best understood in comparison to endogenous ligands like ATP and its frequently used synthetic analog, ATPγS. The following tables summarize the quantitative data on the potency and selectivity of this compound from key research findings.
Table 1: Agonist Potency at the Human P2Y₁₁ Receptor
This table compares the potency of this compound with the endogenous agonist ATP and its synthetic analog ATPγS, highlighting the relative efficacy in activating the P2Y₁₁ receptor.
| Agonist | Potency (pEC₅₀) in Calcium Assay | Potency (pEC₅₀) in cAMP Assay | Notes |
| This compound | 6.27[1][2] | ~5.3 | Full agonist, approximately 10-fold less potent than ATPγS in calcium assays. |
| ATP | 6.67 | Not Reported | The primary endogenous agonist for the P2Y₁₁ receptor. |
| ATPγS | 7.26 | ~6.3 | A slowly hydrolyzable ATP analog, often used as a potent reference agonist. |
pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Table 2: Selectivity Profile of this compound across P2Y Receptors
This compound exhibits marked selectivity for the P2Y₁₁ receptor over other P2Y receptor subtypes. This table, based on calcium assay data, demonstrates this selectivity profile.
| Receptor Subtype | This compound Potency (pEC₅₀) | Activity Notes |
| P2Y₁₁ | 6.27 | Primary Target |
| P2Y₁ | < 5.0 | Negligible activity |
| P2Y₂ | 4.82 | ~100-fold less potent than at P2Y₁₁. |
| P2Y₄ | < 4.5 | Negligible activity |
| P2Y₆ | 5.12 | Moderate off-target activity |
| P2Y₁₂ | 4.55 | Minor off-target activity |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound, a clear understanding of the downstream signaling pathways it activates is essential. Furthermore, a standardized experimental workflow ensures reproducibility and accurate interpretation of results.
P2Y₁₁ Receptor Signaling Pathway
The P2Y₁₁ receptor is unique among P2Y receptors for its dual coupling to both Gq and Gs proteins.[3] Activation by an agonist like this compound initiates two distinct intracellular signaling cascades.
Caption: Dual signaling cascade of the P2Y₁₁ receptor activated by this compound.
General Experimental Workflow for Agonist Characterization
The following diagram illustrates a typical workflow for characterizing the activity of a compound like this compound at the P2Y₁₁ receptor. This process moves from initial screening in recombinant cell lines to functional validation in primary cells.
Caption: Workflow for P2Y₁₁ agonist identification and validation.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. The following are representative protocols for key experiments involving this compound, based on established methodologies.
Calcium Mobilization Assay in 1321N1-P2Y₁₁ Cells
This protocol is designed to measure the Gq-mediated signaling of the P2Y₁₁ receptor by quantifying intracellular calcium flux.
-
Cell Culture: Human astrocytoma 1321N1 cells stably expressing the human P2Y₁₁ receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Preparation:
-
Seed cells into black, clear-bottom 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 NW) according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Prepare serial dilutions of this compound and control agonists (e.g., ATPγS) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and automated liquid handling.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add 20-50 µL of the agonist solution to the wells and immediately begin recording fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every second for at least 120 seconds.
-
-
Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated. Dose-response curves are generated using non-linear regression to determine pEC₅₀ values.
cAMP Accumulation Assay
This protocol measures the Gs-mediated signaling of the P2Y₁₁ receptor.
-
Cell Culture: Use the same 1321N1-P2Y₁₁ cells as described above.
-
Assay Procedure:
-
Seed cells in a 96-well plate and culture until they reach ~80-90% confluency.
-
Wash the cells with a serum-free medium and then pre-incubate for 15-30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 500 µM IBMX, to prevent cAMP degradation.
-
Add varying concentrations of this compound or a control agonist (e.g., Forskolin as a positive control for adenylyl cyclase activation).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's protocol.
-
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP produced in response to the agonist and plot dose-response curves to determine pEC₅₀ values.
Human Monocyte-Derived Dendritic Cell (mo-DC) Stimulation
This protocol assesses the functional effect of this compound on primary immune cells.[4]
-
Isolation and Differentiation of mo-DCs:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD14⁺ monocytes from PBMCs using positive selection with magnetic beads.
-
Culture the purified monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) to differentiate them into immature mo-DCs.
-
-
Stimulation and Cytokine Measurement:
-
Plate the immature mo-DCs in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Stimulate the cells with various concentrations of this compound (e.g., 100 nM to 100 µM) for 24 hours. To confirm P2Y₁₁-specific effects, a parallel set of experiments can be run where cells are pre-incubated with a P2Y₁₁ antagonist like NF340 before this compound stimulation.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of secreted Interleukin-8 (IL-8) in the supernatants using a standard ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the amount of IL-8 produced and assess the dose-dependent effect of this compound. Compare the results with and without the antagonist to confirm the role of P2Y₁₁ activation.
References
- 1. bu.edu [bu.edu]
- 2. Signaling of the Human P2Y(1) Receptor Measured by a Yeast Growth Assay with Comparisons to Assays of Phospholipase C and Calcium Mobilization in 1321N1 Human Astrocytoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does 17-alpha hydroxyprogesterone caproate prevent recurrent preterm birth in obese women? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
Safety Operating Guide
Essential Safety and Handling Guidelines for NF546
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential guidance on the personal protective equipment (PPE) and procedures for safely handling the chemical compound NF546. While this information is based on general laboratory safety principles for handling solid chemical compounds, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for specific hazard information before any handling, storage, or disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This is based on a precautionary approach, assuming the compound's full toxicological properties may not be known.
| Body Part | PPE Item | Specifications and Usage |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution. | |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Check the supplier's SDS for specific glove material recommendations and breakthrough times. Always inspect gloves for integrity before use and change them frequently. |
| Body | Laboratory Coat | A buttoned, full-length lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | N95 or higher-rated Respirator | A respirator may be required if handling large quantities of the solid compound, if there is a risk of aerosolization, or if the SDS indicates respiratory hazards. A fit test is necessary to ensure a proper seal. |
Handling and Operational Plan
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Step-by-Step Handling Procedure:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound provided by your supplier.
-
Assemble and Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to avoid inhalation of any dust particles.
-
Dissolution: If preparing a solution, add the solid this compound to the solvent slowly. Avoid splashing.
-
Experimental Use: Handle the compound or its solution with care, avoiding contact with skin and eyes.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused material, in accordance with institutional and local regulations. Do not pour chemical waste down the drain.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for solid chemical waste. |
| Solutions of this compound | Dispose of as hazardous liquid chemical waste in a clearly labeled, sealed, and appropriate solvent-resistant container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Dispose of in a designated solid hazardous waste container. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures:
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area immediately and notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these guidelines and, most importantly, the specific details provided in the supplier's SDS, researchers can handle this compound with a high degree of safety and confidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
